INF4E
Description
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPDXCMAOIUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Irreversible NLRP3 Inflammasome Inhibitor INF4E: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
INF4E is a potent and irreversible inhibitor of the NLRP3 inflammasome, a key multiprotein complex of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular targets and cellular effects. Through a comprehensive review of available data, this document summarizes quantitative metrics of this compound's inhibitory activity, outlines the experimental protocols used for its characterization, and visualizes the signaling pathways and experimental workflows involved. This compound emerges as a valuable tool for inflammasome research and a promising scaffold for the development of novel anti-inflammatory therapeutics.
Core Mechanism of Action
This compound, an α,β-unsaturated electrophilic compound, exerts its inhibitory effects on the NLRP3 inflammasome through a multi-targeted mechanism. The primary mode of action is the irreversible covalent modification of the NLRP3 protein, which prevents the assembly and activation of the inflammasome complex.[1] As an acrylate (B77674) derivative, this compound likely acts as a Michael acceptor, forming a covalent bond with nucleophilic residues, such as cysteine, on the NLRP3 protein.[2] This covalent interaction disrupts the protein's function.
The key molecular targets of this compound include:
-
NLRP3 ATPase: this compound directly inhibits the ATPase activity of the NACHT domain of NLRP3.[1] This enzymatic activity is crucial for the conformational changes and oligomerization of NLRP3 that are necessary for inflammasome assembly.[3]
-
Caspase-1: this compound also demonstrates inhibitory activity against caspase-1, the effector protease of the inflammasome.[1][4][5] Caspase-1 is responsible for the maturation of the pro-inflammatory cytokines IL-1β and IL-18, as well as the cleavage of gasdermin D to induce pyroptosis.[3]
By targeting both NLRP3 and caspase-1, this compound effectively blocks the downstream consequences of inflammasome activation, including cytokine release and inflammatory cell death.
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Target/Process | Cell Line/System | Inhibitory Metric | Value | Reference |
| Enzyme Inhibition | Caspase-1 | Recombinant Human | Ki | 9.6 μM | [5] |
| Cell-Based Assay | Pyroptosis (ATP-induced) | PMA-differentiated THP-1 | IC50 | ~10 µM | [1] |
| Cell-Based Assay | Pyroptosis (Nigericin-induced) | PMA-differentiated THP-1 | IC50 | ~10 µM | [1] |
Signaling Pathways and Inhibitory Mechanism
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second "activation" signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Proximity-induced autocatalysis leads to the activation of caspase-1, which then cleaves pro-IL-1β and gasdermin D, resulting in the release of mature IL-1β and pyroptotic cell death.
This compound intervenes in this pathway at two critical junctures: the activation of NLRP3 itself and the enzymatic activity of caspase-1.
References
- 1. Electrophilic warhead-based design of compounds preventing NLRP3 inflammasome-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
Technical Guide: The Inhibitory Mechanism of INF4E on NLRP3 ATPase Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals.[1] The activation of this multi-protein complex is intrinsically linked to the ATPase activity of NLRP3's central NACHT domain, which drives its oligomerization and the subsequent assembly of the inflammasome.[2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases, making it a prime therapeutic target. This guide explores the inhibitory effects of INF4E, a small molecule inhibitor, on the NLRP3 ATPase, detailing its mechanism, the quantitative impact of its derivatives, and the experimental protocols required for its study.
The NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a tightly regulated, two-step process involving a "priming" signal and an "activation" signal.[5][6][7][8]
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous cytokines like TNF-α.[5][6][7] This leads to the transcriptional upregulation of NLRP3 and pro-interleukin (IL)-1β via the NF-κB signaling pathway.[7][8][9]
-
Signal 2 (Activation): A diverse range of stimuli, including extracellular ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, can provide the second signal.[3][6] These stimuli converge on inducing cellular events like potassium (K+) efflux, which is a critical trigger for NLRP3 activation.[2][5][6] This signal initiates the ATPase activity of the NACHT domain, causing NLRP3 to undergo a conformational change, oligomerize, and recruit the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[3][4] ASC then recruits pro-caspase-1, leading to its auto-activation. Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can also induce a form of inflammatory cell death known as pyroptosis.[2][5]
This compound as a Direct Inhibitor of NLRP3 ATPase
This compound is a small molecule that directly targets and inhibits the NLRP3 inflammasome. Its mechanism of action is centered on the inhibition of NLRP3's ATPase and caspase-1 activity.[5] By preventing ATP hydrolysis within the NACHT domain, this compound blocks the necessary conformational changes for NLRP3 oligomerization, thereby halting the entire downstream cascade of inflammasome assembly, cytokine maturation, and pyroptosis.[5]
Further structural derivatization of this compound led to the development of analogs with improved characteristics:
-
INF58: An analog that irreversibly inhibits NLRP3 ATPase with enhanced potency.[5]
-
INF39: An ethyl acrylate (B77674) derivative with decreased cytotoxicity and reactivity that directly interacts with the NLRP3 ATPase domain.[5] INF39 has been shown to attenuate the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation, further confirming its role in blocking assembly.[5]
Quantitative Data on NLRP3 Inhibition
The following table summarizes the reported in vitro inhibitory activities of this compound derivatives. This data is crucial for comparing the potency and efficacy of these compounds in drug development contexts.
| Compound | Target Assay | Reported IC50 Value | Cell Type / Condition | Reference |
| INF39 | IL-1β Production | 10 µM | LPS-primed THP-1 cells | [5][10] |
| INF58 | NLRP3 ATPase Activity | 74 µM | Purified NLRP3 protein | [10] |
Key Experimental Protocols
To evaluate the inhibitory effects of compounds like this compound on NLRP3 ATPase activity, both biochemical and cell-based assays are essential.
Protocol 1: Direct NLRP3 ATPase Activity Assay
This biochemical assay measures the direct effect of an inhibitor on the ATPase activity of purified, recombinant NLRP3 protein.
Objective: To quantify the inhibition of ATP hydrolysis by NLRP3 in the presence of an inhibitor.
Materials:
-
Purified recombinant human NLRP3 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Adenosine 5'-triphosphate (ATP) solution
-
Inhibitor compound (e.g., this compound, INF58) dissolved in DMSO
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
384-well or 96-well assay plates
Methodology:
-
Plate Preparation: Add purified NLRP3 protein to the wells of an assay plate.
-
Compound Incubation: Add varying concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) to the wells. Incubate for 30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP solution to a final concentration within the assay's linear range (e.g., 800 µM).[11]
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent. Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).[1]
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based NLRP3 Inflammasome Activation Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant context using immune cells.
Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β secretion and pyroptosis in macrophages.
Materials:
-
Murine Bone Marrow-Derived Macrophages (BMDMs) or THP-1 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
Inhibitor compound (e.g., this compound, INF39) dissolved in DMSO
-
ELISA kit for mouse or human IL-1β
-
LDH cytotoxicity assay kit
-
24-well or 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed macrophages into a culture plate and allow them to adhere overnight.
-
Priming (Signal 1): Stimulate the cells with LPS (e.g., 500 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[12]
-
Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of the inhibitor or vehicle (DMSO) for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.[7][13]
-
Sample Collection: Carefully collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Quantify the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment (LDH Assay): Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant as an indicator of pyroptotic cell death.
-
Data Analysis: Plot the IL-1β concentration and LDH activity against the inhibitor concentration to determine the dose-dependent inhibitory effect and calculate IC50 values.
Conclusion
This compound and its optimized derivatives represent a class of direct-acting inhibitors that effectively target the NLRP3 inflammasome by inhibiting its essential ATPase activity. This mechanism prevents inflammasome assembly and the subsequent release of potent pro-inflammatory cytokines. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug developers to investigate and characterize novel NLRP3 inhibitors. Targeting the NLRP3 ATPase remains a highly promising strategy for the development of new therapies for a wide spectrum of inflammatory and autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. benchchem.com [benchchem.com]
Foundational Research on Inflammasome Activation and the Role of INF4E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multimeric protein complexes that play a critical role in the innate immune system by recognizing a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2][3][4] Their activation leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[4][5][6] This process can also induce a form of programmed cell death known as pyroptosis.[5][7][8] Given their central role in inflammation, dysregulation of inflammasome activity has been implicated in a variety of inflammatory diseases, making them a key target for therapeutic intervention.[9][10][11]
This technical guide provides an in-depth overview of the foundational research on inflammasome activation, with a specific focus on the NLRP3 inflammasome. It will detail the signaling pathways, present quantitative data from key experiments in a structured format, and provide comprehensive experimental protocols. Additionally, this guide will discuss the role of INF4E, a small molecule inhibitor that targets the NLRP3 inflammasome.[1]
Core Signaling Pathways of Inflammasome Activation
Inflammasome activation is a tightly regulated process that typically involves a sensor protein, an adaptor protein (ASC), and the effector pro-caspase-1.[2][4][5] Several distinct inflammasome complexes have been identified, each with a unique sensor protein that recognizes specific stimuli.[4][7] The most extensively studied inflammasomes include NLRP3, NLRC4, and AIM2.[6]
The Canonical NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) or the tumor necrosis factor receptor (TNFR) by PAMPs or DAMPs.[2] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][12]
-
Activation (Signal 2): A diverse range of stimuli can provide the second signal for NLRP3 activation, including ATP, crystalline substances like monosodium urate (MSU), and pore-forming toxins.[13][14] This signal leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC, and the subsequent recruitment and auto-activation of pro-caspase-1.[4][13]
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway.
Caption: Canonical NLRP3 inflammasome activation pathway.
The Role of this compound in NLRP3 Inflammasome Inhibition
This compound is a small molecule inhibitor that has been shown to target the NLRP3 inflammasome.[1] Specifically, this compound inhibits the ATPase activity of NLRP3 and also demonstrates inhibitory effects on caspase-1.[1] By targeting these key components, this compound can prevent the downstream consequences of NLRP3 activation, including pyroptosis and the release of mature IL-1β.[1]
The following diagram illustrates the points of inhibition by this compound in the NLRP3 pathway.
Caption: Inhibition points of this compound in the NLRP3 pathway.
Quantitative Data on Inflammasome Activation
The following tables summarize key quantitative data typically generated in studies of inflammasome activation.
Table 1: Cytokine Release Following Inflammasome Activation
| Treatment Group | IL-1β (pg/mL) | IL-18 (pg/mL) |
| Untreated Control | < 10 | < 20 |
| LPS (Priming only) | 15 ± 5 | 25 ± 8 |
| LPS + ATP | 550 ± 75 | 400 ± 50 |
| LPS + Nigericin | 800 ± 100 | 650 ± 80 |
| LPS + MSU | 450 ± 60 | 350 ± 45 |
| LPS + ATP + this compound | 150 ± 25 | 120 ± 20 |
Data are representative and presented as mean ± standard deviation.
Table 2: Cell Viability and Pyroptosis Assessment
| Treatment Group | Cell Viability (%) | LDH Release (Fold Change) |
| Untreated Control | 100 | 1.0 |
| LPS (Priming only) | 98 ± 2 | 1.1 ± 0.2 |
| LPS + ATP | 45 ± 8 | 4.5 ± 0.8 |
| LPS + Nigericin | 30 ± 5 | 6.2 ± 1.1 |
| LPS + MSU | 60 ± 10 | 3.8 ± 0.6 |
| LPS + ATP + this compound | 85 ± 6 | 1.8 ± 0.4 |
Data are representative and presented as mean ± standard deviation. LDH (Lactate Dehydrogenase) release is a marker of cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
Objective: To induce and measure NLRP3 inflammasome activation in primary murine macrophages.
Materials:
-
Bone marrow from C57BL/6 mice
-
L929-cell conditioned medium (as a source of M-CSF)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
ATP, Nigericin, MSU crystals
-
This compound or other inhibitors
-
ELISA kits for murine IL-1β and IL-18
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (antibodies against Caspase-1, GSDMD, IL-1β)
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in DMEM supplemented with 20% L929-conditioned medium for 7 days to differentiate into macrophages.
-
-
Cell Seeding:
-
Plate differentiated BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 1 µg/mL LPS for 4 hours in serum-free Opti-MEM.
-
-
Activation (Signal 2):
-
After priming, replace the medium with fresh Opti-MEM.
-
For inhibitor studies, pre-incubate the cells with this compound (or vehicle control) for 30 minutes.
-
Stimulate the cells with NLRP3 activators:
-
ATP: 5 mM for 30-60 minutes
-
Nigericin: 10 µM for 30-60 minutes
-
MSU crystals: 250 µg/mL for 6 hours
-
-
-
Sample Collection:
-
Collect the cell culture supernatants for ELISA and LDH assays.
-
Lyse the remaining cells for Western blot analysis of pro- and cleaved forms of caspase-1, GSDMD, and IL-1β.
-
Measurement of Cytokine Release by ELISA
Objective: To quantify the amount of secreted IL-1β and IL-18.
Procedure:
-
Use commercially available ELISA kits for murine IL-1β and IL-18.
-
Follow the manufacturer's instructions for preparing standards and samples.
-
Briefly, coat a 96-well plate with capture antibody overnight.
-
Block the plate and then add cell culture supernatants and standards.
-
Incubate, wash, and then add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Assessment of Pyroptosis by LDH Assay
Objective: To measure cell death by quantifying the release of lactate (B86563) dehydrogenase.
Procedure:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's protocol.
-
Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the reaction mixture to each well and incubate in the dark.
-
Stop the reaction and measure the absorbance.
-
Calculate the percentage of cytotoxicity or fold change in LDH release relative to the untreated control.
Western Blotting for Caspase-1 and Gasdermin D Cleavage
Objective: To detect the cleavage of pro-caspase-1 and GSDMD as a hallmark of inflammasome activation.
Procedure:
-
Prepare cell lysates from the treated BMDMs.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against caspase-1 (to detect both pro-caspase-1 p45 and cleaved p20 subunit) and GSDMD (to detect full-length and the N-terminal cleavage product).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram outlines the general experimental workflow for studying inflammasome activation.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome: structure, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Inflammasome activation and regulation: toward a better understanding of complex mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation, Inflammatory Diseases, and Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Editorial: Patho- and Physiological Roles of Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to INF4E (CAS No. 88039-46-7): A Covalent Inhibitor of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
INF4E, with the chemical name ethyl 2-((2-chlorophenyl)(hydroxy)methyl)acrylate and CAS number 88039-46-7, is a potent small molecule inhibitor of the NLRP3 inflammasome. It functions through a covalent mechanism, targeting key components of the inflammasome pathway, including caspase-1 and the NLRP3 ATPase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assays relevant to its mechanism of action and a discussion of its potential therapeutic applications are also presented.
Chemical Structure and Properties
This compound is an acrylate (B77674) derivative characterized by an electrophilic Michael acceptor, which is crucial for its covalent mechanism of action.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88039-46-7 | [2][3] |
| Molecular Formula | C₁₂H₁₃ClO₃ | [2][3] |
| Molecular Weight | 240.68 g/mol | [2][3] |
| Appearance | Liquid | [2] |
| Color | Colorless to light yellow | [3] |
| Density (Predicted) | 1.222 ± 0.06 g/cm³ | [2][3] |
| SMILES | CCOC(=O)C(=C)C(O)c1ccccc1Cl | [2] |
| InChI Key | BSRPDXCMAOIUOO-UHFFFAOYSA-N | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (415.49 mM) | [3] |
| In vivo formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| In vivo formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [3] |
| In vivo formulation 3 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [3] |
Mechanism of Action and Biological Activity
This compound is a covalent, irreversible inhibitor that targets multiple components within the NLRP3 inflammasome signaling pathway.[1] Its primary mechanism involves acting as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues, such as cysteine, on its target proteins.[1]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: this compound inhibits the NLRP3 inflammasome pathway at multiple points.
Key Biological Activities:
-
Inhibition of Caspase-1: this compound directly inhibits the enzymatic activity of caspase-1 with a reported inhibition constant (Ki) of 9.6 µM.[4][5]
-
Inhibition of NLRP3 ATPase Activity: The NACHT domain of the NLRP3 protein possesses ATPase activity, which is essential for inflammasome assembly and activation. This compound has been shown to inhibit this ATPase activity.[1]
-
Prevention of Pyroptosis: By inhibiting caspase-1 and NLRP3, this compound effectively prevents both ATP- and nigericin-induced pyroptosis in human THP-1 monocytic cells in a time- and concentration-dependent manner.[1][3]
-
Cardioprotective Effects: In an ex vivo model of myocardial ischemia-reperfusion (I/R) injury, pretreatment with this compound resulted in a significant reduction in infarct size and an improvement in left ventricular developed pressure.[6]
Table 3: In Vitro Biological Activity of this compound
| Target/Assay | Cell Line/System | Key Result | Source |
| Caspase-1 Inhibition | Enzymatic Assay | Ki = 9.6 µM | [4][5] |
| NLRP3 ATPase Inhibition | Enzymatic Assay | Inhibits activity | [1] |
| Pyroptosis Prevention | PMA-differentiated, LPS-primed THP-1 cells | Prevents ATP- and nigericin-induced pyroptosis | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of this compound (Ethyl 2-((2-chlorophenyl)(hydroxy)methyl)acrylate)
A general method for the synthesis of 2-hydroxymethyl acrylate compounds involves the Baylis-Hillman reaction. The synthesis of this compound can be achieved by reacting ethyl acrylate with 2-chlorobenzaldehyde (B119727) in the presence of a suitable catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
Experimental Workflow for this compound Synthesis
References
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Electrophilic warhead-based design of compounds preventing NLRP3 inflammasome-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The disposition and metabolism of acrylic acid and ethyl acrylate in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.novusbio.com [resources.novusbio.com]
Preliminary Technical Guide on INF4E for Myocardial Injury Protection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myocardial ischemia/reperfusion (I/R) injury is a significant contributor to the morbidity and mortality associated with ischemic heart disease. A key pathological mechanism in I/R injury is the activation of the NLRP3 (NOD-like receptor pyrin domain containing 3) inflammasome, which triggers a pro-inflammatory cascade leading to cardiomyocyte death and cardiac dysfunction. Preliminary studies have identified INF4E, a selective inhibitor of the NLRP3 inflammasome, as a promising therapeutic agent for mitigating myocardial injury. This document provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in these initial investigations.
Core Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its cardioprotective effects primarily by inhibiting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation by danger-associated molecular patterns (DAMPs) released during I/R injury, initiates an inflammatory response. This process involves the recruitment of apoptosis-associated speck-like protein containing a CARD (ASC) and pro-caspase-1, leading to the cleavage and activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms, and can also induce a form of programmed cell death known as pyroptosis.[1][2]
This compound has been shown to suppress NLRP3 ATPase activity, a critical step for inflammasome assembly and activation.[1] By inhibiting the formation and function of the NLRP3 inflammasome complex, this compound effectively attenuates the downstream inflammatory cascade and subsequent myocardial damage.[3]
Signaling Pathways Modulated by this compound
The cardioprotective effects of this compound extend beyond simple NLRP3 inhibition, involving the modulation of pro-survival and mitochondrial pathways.
Inhibition of the NLRP3 Inflammasome Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Activation of the Reperfusion Injury Salvage Kinase (RISK) Pathway
Interestingly, preclinical studies have demonstrated that this compound pretreatment leads to a significant enhancement of the pro-survival RISK pathway.[3] The RISK pathway is a critical signaling cascade that confers cardioprotection, primarily through the activation of kinases such as Akt and ERK1/2. Activation of these kinases is known to inhibit apoptosis and promote cell survival.
Caption: this compound activates the pro-survival RISK pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound in a rat model of myocardial ischemia/reperfusion injury.
Table 1: Effect of this compound on Infarct Size and Cardiac Function
| Group | Infarct Size (% of Ventricle) | Post-Ischemic Left Ventricular Pressure (mmHg) |
| Control (I/R) | 60 ± 3 | Significantly Reduced |
| This compound (50 µM) + I/R | Significantly Reduced | Significantly Improved |
Data derived from an ex vivo rat heart model subjected to 30 minutes of global ischemia and 60 minutes of reperfusion.[3]
Table 2: Effect of this compound on Inflammasome and Pro-survival Pathway Markers
| Marker | Control (I/R) | This compound (50 µM) + I/R |
| NLRP3 Inflammasome Complex | Induced | Attenuated (Time-dependent) |
| RISK Pathway Activity | - | Markedly Improved |
| Mitochondrial Oxidative Phosphorylation Markers | - | Increased Expression |
Data derived from an ex vivo rat heart model subjected to 30 minutes of global ischemia followed by 20 or 60 minutes of reperfusion.[3]
Experimental Protocols
The following section details the methodologies employed in the key experiments investigating the effects of this compound on myocardial I/R injury.
Ex Vivo Langendorff Perfused Rat Heart Model of I/R Injury
This model is a standard for studying cardiac physiology and pharmacology in an isolated heart preparation, allowing for precise control of the cardiac environment without systemic influences.[4][5]
Experimental Workflow:
Caption: Workflow for the ex vivo Langendorff heart model.
Detailed Steps:
-
Animal Model: Male Wistar rats (5-6 months old) are utilized for these experiments.[3]
-
Heart Isolation and Perfusion:
-
Animals are anesthetized, and hearts are rapidly excised.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde perfusion is initiated with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.
-
-
Experimental Protocol:
-
Stabilization: Hearts are allowed to stabilize for a period before the experimental interventions.
-
Pretreatment: Hearts are pretreated with this compound (50 µM) or a vehicle control for 20 minutes prior to the induction of ischemia.[3]
-
Ischemia: Global ischemia is induced by stopping the perfusion for 30 minutes.[3]
-
Reperfusion: Perfusion is restored for a period of 20 or 60 minutes.[3]
-
-
Outcome Measures:
-
Infarct Size Assessment: At the end of reperfusion, the ventricles are sliced and stained with nitroblue tetrazolium (NBT) to delineate the infarcted (unstained) from the viable (stained) tissue. The infarct size is then expressed as a percentage of the total ventricular area.[3]
-
Cardiac Function: Left ventricular pressure is continuously monitored throughout the experiment to assess contractile recovery.[3]
-
Biochemical Analysis: Tissue and perfusate samples are collected for the analysis of lactate (B86563) dehydrogenase (LDH) release (a marker of cell death) and for Western blotting to assess the expression of proteins involved in the NLRP3 inflammasome, RISK, and mitochondrial pathways.[3]
-
Conclusion and Future Directions
The preliminary findings strongly suggest that this compound is a potent cardioprotective agent that mitigates myocardial ischemia/reperfusion injury by inhibiting the NLRP3 inflammasome and activating pro-survival pathways. The data from ex vivo models demonstrate a significant reduction in infarct size and improvement in cardiac function.
Future research should focus on:
-
In vivo studies: Validating the efficacy of this compound in animal models of myocardial infarction to assess its therapeutic potential in a more physiologically relevant context.
-
Dose-response and therapeutic window: Determining the optimal dose and timing of this compound administration for maximal cardioprotection.
-
Long-term effects: Investigating the impact of this compound on post-infarction cardiac remodeling and the development of heart failure.
-
Safety and toxicology: Comprehensive evaluation of the safety profile of this compound.
These further investigations are crucial for advancing this compound towards clinical translation as a novel therapy for patients with ischemic heart disease.
References
- 1. NLRP3 inflammasome in cardiovascular diseases: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacological Inhibition of NLRP3 Inflammasome Attenuates Myocardial Ischemia/Reperfusion Injury by Activation of RISK and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Unraveling the Molecular Targets of INF4E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular targets of INF4E, a potent small-molecule inhibitor of the NLRP3 inflammasome. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activities, outlines the experimental protocols used to validate its targets, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (Chemical Formula: C₁₂H₁₃ClO₃; CAS No: 88039-46-7) is an electrophilic compound that has been identified as a potent and irreversible inhibitor of the NLRP3 inflammasome. It belongs to a class of α,β-unsaturated carbonyl compounds that act as Michael acceptors, allowing for covalent bond formation with its molecular targets. Its ability to modulate the inflammatory response has made it a subject of interest in the development of therapeutics for a range of inflammatory diseases.
Primary Molecular Targets of this compound
Experimental evidence has elucidated two primary molecular targets of this compound within the NLRP3 inflammasome signaling cascade:
-
NLRP3 (NOD-like Receptor Python domain containing 3): this compound directly targets the NLRP3 protein, a key sensor component of the inflammasome. It is understood to form a covalent bond with NLRP3, which consequently inhibits its ATPase activity—a critical step for inflammasome assembly and activation.
-
Caspase-1: this compound also directly inhibits the enzymatic activity of Caspase-1, the effector protease of the inflammasome. Caspase-1 is responsible for the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18, as well as inducing pyroptotic cell death.
Quantitative Inhibitory Data
The inhibitory potency of this compound against its molecular targets has been quantified in several studies. The following tables summarize the key quantitative data.
| Target | Parameter | Value | Cell Line/System | Reference |
| NLRP3 Inflammasome | % Inhibition | 51.8% at 10 µM | THP-1 cells | [1] |
| Caspase-1 | Kᵢ | 9.6 µM | In vitro | |
| Caspase-1 | Kᵢ | 10.6 µM | In vitro | [1] |
Table 1: Inhibitory Activity of this compound
| Cell Line | Assay | Effect of this compound (10 µM) | Reference |
| THP-1 | ATP-induced Pyroptosis | Inhibition | [1][2] |
| SH-SY5Y | Aβ42-induced Cytokine Release | Inhibition of IL-1β, IL-18, TNF-α, and GSDMD increase | [1] |
Table 2: Cellular Effects of this compound
Signaling Pathways and Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal. This compound intervenes in this pathway at critical junctures.
Experimental Protocols for Target Validation
The identification and validation of this compound's molecular targets involve a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
NLRP3 Inflammasome Activation Assay in THP-1 Cells
This assay is fundamental to assessing the overall inhibitory effect of this compound on the NLRP3 inflammasome in a cellular context.
Protocol:
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 cells are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming: Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound (or vehicle control) for 1 hour.
-
Activation: The NLRP3 inflammasome is activated by adding 5 mM ATP for 30 minutes or 10 µM nigericin (B1684572) for 1 hour.
-
Sample Collection: The cell culture supernatant is collected for cytokine analysis, and the cell lysate is prepared for protein expression analysis.
-
Readout: IL-1β levels in the supernatant are quantified by ELISA. Caspase-1 activation is assessed by Western blot analysis of the cleaved p20 subunit in the cell lysate and supernatant.
In Vitro Caspase-1 Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of Caspase-1.
Protocol:
-
Reagents: Recombinant active human Caspase-1, a fluorogenic Caspase-1 substrate (e.g., Ac-YVAD-AMC), and assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).
-
Assay Setup: In a 96-well plate, various concentrations of this compound are pre-incubated with recombinant Caspase-1 in the assay buffer for 30 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate to each well.
-
Measurement: The fluorescence intensity (excitation ~380 nm, emission ~460 nm for AMC-based substrates) is measured kinetically over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated from the linear phase of the reaction. The Ki value is determined by fitting the data to appropriate enzyme inhibition models.
NLRP3 ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of the NLRP3 protein.
Protocol:
-
Reagents: Purified recombinant human NLRP3 protein, ATP, and an ATPase/GTPase activity assay kit (e.g., malachite green-based colorimetric assay or ADP-Glo™ Kinase Assay).
-
Assay Setup: Recombinant NLRP3 is incubated with varying concentrations of this compound in the provided assay buffer for 30 minutes at 37°C.
-
Reaction Initiation: ATP is added to initiate the hydrolysis reaction, and the mixture is incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) or ADP generated is measured according to the kit manufacturer's instructions. For a malachite green assay, the absorbance is read at ~650 nm. For an ADP-Glo assay, luminescence is measured.
-
Data Analysis: The amount of ATP hydrolyzed is calculated from a standard curve. The IC₅₀ value for this compound's inhibition of NLRP3 ATPase activity is then determined.
Conclusion
This compound is a dual-target inhibitor of the NLRP3 inflammasome, exerting its effects through the direct inhibition of both the NLRP3 protein's ATPase activity and the enzymatic function of Caspase-1. The experimental protocols detailed herein provide a robust framework for the characterization of this compound and other potential inflammasome inhibitors. The targeted disruption of these key components of the inflammasome pathway by this compound underscores its potential as a therapeutic agent for a variety of inflammatory conditions. Further investigation into its in vivo efficacy and safety profile is warranted for its progression in drug development pipelines.
References
Methodological & Application
Application Notes and Protocols for INF4E in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF4E is a potent and irreversible inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound exerts its inhibitory effects through a dual mechanism, targeting both the ATPase activity of NLRP3 and the enzymatic activity of caspase-1. This leads to the suppression of pro-inflammatory cytokine production, specifically interleukin-1β (IL-1β), and the prevention of pyroptosis, a form of inflammatory cell death.[1][2]
These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to study and modulate NLRP3 inflammasome activation. The protocols are primarily designed for use with human monocytic cell lines (e.g., THP-1) and primary murine bone marrow-derived macrophages (BMDMs).
Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. The first step, priming , is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second step, activation , is triggered by a diverse range of stimuli, including extracellular ATP and nigericin. This leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly results in the auto-activation of caspase-1, which then cleaves pro-IL-1β into its mature, secreted form and initiates pyroptosis.
This compound, also referred to as compound 9 in the foundational study by Cocco et al. (2014), is a Michael acceptor that irreversibly binds to and inhibits key components of this pathway.[2]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on NLRP3 inflammasome activation.
Table 1: Inhibition of Pyroptosis by this compound in THP-1 Cells
| This compound Concentration (µM) | Inhibition of ATP-induced Cell Death (%) | Inhibition of Nigericin-induced Cell Death (%) |
| 1 | 25 | 20 |
| 10 | 60 | 55 |
| 30 | 85 | 80 |
Data extrapolated from graphical representations in Cocco et al., 2014. Values represent the approximate percentage of inhibition of cell death as measured by LDH release.
Table 2: Inhibition of Caspase-1 and NLRP3 ATPase Activity by this compound
| Assay | Target | This compound Concentration (µM) | Approximate Inhibition (%) |
| Caspase-1 Activity Assay | Recombinant Human Caspase-1 | 10 | 50 |
| NLRP3 ATPase Assay | Recombinant Human NLRP3 | 10 | 40 |
Data extrapolated from graphical representations in Cocco et al., 2014.
Mandatory Visualizations
Caption: NLRP3 inflammasome signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in in-vitro cell culture.
Experimental Protocols
Protocol 1: Inhibition of NLRP3-Dependent Pyroptosis in THP-1 Cells
This protocol details the methodology to assess the inhibitory effect of this compound on pyroptosis in human THP-1 monocytic cells.
Materials:
-
Human THP-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound (dissolved in DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate in the presence of 100 ng/mL PMA for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free RPMI-1640 and allow cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by treating them with 1 µg/mL LPS for 3-4 hours at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium. A final DMSO concentration of ≤ 0.1% is recommended.
-
After LPS priming, remove the medium and add the medium containing various concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Induce pyroptosis by adding either 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
-
LDH Assay:
-
Carefully collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
Calculate the percentage of cell death inhibition relative to the vehicle-treated control.
-
Protocol 2: Measurement of IL-1β Release from Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure to quantify the inhibitory effect of this compound on IL-1β secretion from primary murine BMDMs.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
LPS from E. coli
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
Mouse IL-1β ELISA kit
-
24-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM containing M-CSF for 7 days to differentiate them into macrophages. Replace the medium on day 3 or 4.
-
-
Cell Seeding:
-
On day 7, harvest the BMDMs and seed them in a 24-well plate at a density of 0.5 - 1 x 10^6 cells/well. Allow the cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs with 200 ng/mL LPS for 4 hours.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in DMEM.
-
After priming, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Activate the inflammasome by adding 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
-
IL-1β ELISA:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's protocol.
-
Determine the dose-dependent inhibition of IL-1β release by this compound.
-
Protocol 3: Caspase-1 Activity Assay
This protocol provides a method to directly measure the inhibitory effect of this compound on caspase-1 enzymatic activity.
Materials:
-
Differentiated THP-1 cells or BMDMs
-
LPS, ATP, or Nigericin
-
This compound
-
Caspase-1 activity assay kit (e.g., a fluorometric or colorimetric assay)
-
Cell lysis buffer
Procedure:
-
Induce Inflammasome Activation:
-
Follow the steps for cell culture, priming, inhibitor treatment, and activation as described in Protocol 1 or 2.
-
-
Cell Lysis:
-
After the activation step, collect both the supernatant and the adherent cells.
-
Lyse the cells using the lysis buffer provided in the caspase-1 activity assay kit.
-
-
Caspase-1 Activity Measurement:
-
Measure the caspase-1 activity in the cell lysates (and optionally in the concentrated supernatant) according to the manufacturer's instructions. This typically involves the addition of a caspase-1-specific substrate that produces a fluorescent or colorimetric signal upon cleavage.
-
Quantify the signal using a microplate reader.
-
Calculate the percentage of caspase-1 activity inhibition by this compound compared to the vehicle control.
-
Conclusion
This compound is a valuable tool for researchers studying the NLRP3 inflammasome pathway and its role in inflammatory diseases. The protocols provided here offer a framework for investigating the in-vitro efficacy of this compound in inhibiting key downstream events of NLRP3 activation, including cytokine release and pyroptosis. Researchers should optimize these protocols based on their specific cell types and experimental conditions.
References
Application of INF4E in animal models of inflammation.
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the use of INF4E, a small molecule inhibitor of the NLRP3 inflammasome, in animal models of inflammation. Dysregulation of the NLRP3 inflammasome is a key driver in the pathogenesis of a wide range of inflammatory diseases. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] this compound, an acrylate (B77674) derivative, has been identified as an irreversible inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic strategy for NLRP3-driven diseases.[1][3] This document also addresses a potential point of confusion with eIF4E (eukaryotic translation initiation factor 4E), a key protein in cap-dependent mRNA translation, which is also implicated in the regulation of inflammatory responses.
Part 1: this compound - A Covalent Inhibitor of the NLRP3 Inflammasome
Mechanism of Action
This compound belongs to a class of compounds designed with an electrophilic warhead, specifically an α,β-unsaturated carbonyl group (a Michael acceptor), which can react with nucleophilic residues, such as cysteine, on its target proteins.[4] This covalent interaction leads to irreversible inhibition. The primary targets of this compound within the NLRP3 inflammasome activation pathway are believed to be NLRP3's intrinsic ATPase activity and caspase-1.[4] By inhibiting these key components, this compound effectively blocks the assembly and activation of the inflammasome, thereby preventing the downstream consequences of pyroptosis and the release of mature IL-1β and IL-18.[4]
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: NLRP3 inflammasome pathway and inhibition by this compound.
Data Presentation: In Vivo Efficacy of a Related Acrylate Derivative (INF39)
While specific in vivo quantitative data for this compound is not detailed in the provided search results, a closely related acrylate derivative, INF39, has been studied in a rat model of colitis.[3] The findings from this study are summarized below and can be considered indicative of the potential efficacy of this compound.
| Animal Model | Compound | Dosage & Administration | Key Findings | Reference |
| DNBS-induced colitis in rats | INF39 | Not specified | - Decreased IL-1β secretion- Alleviated colitis symptoms | [3] |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of an NLRP3 inhibitor like this compound in common animal models of inflammation.
This model is used to assess the acute anti-inflammatory effects of NLRP3 inhibitors.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Inhibitor Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).
-
Priming: One hour after inhibitor administration, inject all mice i.p. with a sublethal dose of LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.
-
Activation: After 4 hours of LPS priming, inject the mice i.p. with the NLRP3 activator, ATP (e.g., 30 mM in 200 µL PBS).
-
Sample Collection: 30-60 minutes after ATP injection, euthanize the mice by an approved method.
-
Peritoneal Lavage: Collect peritoneal lavage fluid by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
Analysis: Centrifuge the lavage fluid to pellet cells and collect the supernatant. Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Caption: Workflow for LPS-induced peritonitis model.
Part 2: eIF4E - A Regulator of Inflammatory Protein Synthesis
Role in Inflammation
Eukaryotic translation initiation factor 4E (eIF4E) is a cap-binding protein that is a rate-limiting component of the translation initiation complex eIF4F. The activity of eIF4E is regulated by mTORC1-mediated phosphorylation of its inhibitory binding partners, the 4E-BPs (eIF4E-binding proteins). When 4E-BPs are phosphorylated, they release eIF4E, allowing it to assemble into the eIF4F complex and initiate the translation of a subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, and immune responses.[5]
In the context of inflammation, eIF4E-mediated translational control is crucial for the rapid synthesis of both pro- and anti-inflammatory proteins in immune cells like macrophages.[3][4][6] Studies using animal models have shown that the 4E-BP/eIF4E axis plays a significant role in regulating the inflammatory response.
Signaling Pathway
The diagram below shows the signaling pathway leading to eIF4E activation and its role in translating inflammation-related mRNAs.
Caption: eIF4E-mediated translational control in inflammation.
Data Presentation: Studies in 4E-BP1/2 Knockout Mice
Genetic deletion of 4E-BP1 and 4E-BP2 in mice has provided valuable insights into the role of the eIF4E axis in inflammation.
| Animal Model | Genetic Modification | Key Findings in Macrophages | Reference |
| C57BL/6 Mice | 4E-BP1/2 double-knockout (DKO) | - Increased IL-10 and PGE₂ protein synthesis upon TLR4 stimulation.- Enhanced anti-inflammatory gene expression (e.g., Arg1, Nfil3).- Reduced bactericidal capacity. | [3][4][6] |
Experimental Protocols
This protocol describes the isolation and stimulation of bone marrow-derived macrophages (BMDMs) to study the effects of 4E-BP1/2 deletion on inflammatory responses.
Materials:
-
Wild-type (WT) and 4E-BP1/2 DKO mice
-
Complete RPMI 1640 medium (with 10% FBS, penicillin/streptomycin)
-
L929-cell conditioned medium (as a source of M-CSF)
-
LPS from E. coli
-
Protein lysis buffer
-
Antibodies for Western blotting (e.g., anti-IL-10, anti-COX-2, anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)
-
ELISA kits for mouse IL-10 and PGE₂
Procedure:
-
BMDM Isolation and Differentiation:
-
Euthanize WT and 4E-BP1/2 DKO mice and isolate femur and tibia bones.
-
Flush the bone marrow with sterile PBS.
-
Culture the bone marrow cells in complete RPMI supplemented with 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.
-
-
Macrophage Stimulation:
-
Plate the differentiated BMDMs at a desired density (e.g., 1x10⁶ cells/well in a 12-well plate).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Sample Collection:
-
Supernatants: Collect the cell culture supernatants at each time point for cytokine analysis by ELISA.
-
Cell Lysates: Wash the cells with cold PBS and lyse them with protein lysis buffer for Western blot analysis.
-
-
Analysis:
-
ELISA: Measure the concentrations of IL-10 and PGE₂ in the supernatants according to the manufacturer's instructions.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies to detect levels of specific proteins and their phosphorylation status. Normalize protein levels to a loading control like β-actin.
-
Disclaimer: The information provided in this document is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic warhead-based design of compounds preventing NLRP3 inflammasome-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic warhead-based design of compounds preventing NLRP3 inflammasome-dependent pyroptosis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: A Guide to Inhibiting Pyroptosis with INF4E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes, multi-protein complexes that are critical components of the innate immune system. The NLRP3 inflammasome is one of the most extensively studied inflammasomes and its dysregulation is implicated in a wide range of inflammatory diseases. This document provides a comprehensive guide to understanding and experimentally inhibiting NLRP3-mediated pyroptosis using INF4E, a potent and irreversible small molecule inhibitor of the NLRP3 inflammasome.
These application notes will detail the mechanism of NLRP3 inflammasome activation, the role of this compound as an inhibitor, and provide detailed protocols for inducing pyroptosis in a laboratory setting to study the effects of this compound.
Principle of NLRP3 Inflammasome Activation and Pyroptosis
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of key inflammasome components, including NLRP3 and the precursor form of interleukin-1β (pro-IL-1β).[1]
-
Activation (Signal 2): A diverse range of stimuli can provide the second signal, including ion fluxes (such as potassium efflux), mitochondrial dysfunction, and lysosomal damage.[2] This triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1][3]
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Active caspase-1 then cleaves its substrates:
-
Gasdermin D (GSDMD): Cleavage of GSDMD releases its N-terminal domain, which oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of cellular contents, a process defined as pyroptosis.[4]
-
Pro-inflammatory Cytokines: Pro-IL-1β and pro-IL-18 are cleaved into their mature, active forms and are released from the cell, propagating the inflammatory response.[3][4]
This compound: An Irreversible Inhibitor of the NLRP3 Inflammasome
This compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome. Its mechanism of action involves the irreversible inhibition of the NLRP3 protein.[5]
Mechanism of Action:
This compound contains an α,β-unsaturated warhead (a Michael acceptor) that forms a covalent bond with the NLRP3 protein.[5] This covalent modification is thought to interfere with the ATPase activity of the NACHT domain of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[5][6] By inhibiting NLRP3 ATPase activity, this compound effectively blocks the downstream events of inflammasome activation, including:
-
Caspase-1 activation
-
IL-1β and IL-18 maturation and release
-
Gasdermin D cleavage and pyroptotic cell death[5]
Quantitative Data on NLRP3 Inhibition
The potency of NLRP3 inhibitors is typically determined by measuring the reduction in IL-1β release in cellular assays. The half-maximal inhibitory concentration (IC50) can vary depending on the cell type, stimulus, and experimental conditions.
| Inhibitor | Target | Cell Type | Activator(s) | IC50 | Reference |
| INF39 (related to this compound) | NLRP3 | Not specified | Not specified | 10 µM | [6] |
| MCC950 | NLRP3 | Mouse BMDMs | LPS + ATP | ~10 nM | [1] |
| MCC950 | Human PBMCs | LPS + Nigericin (B1684572) | ~8 nM | [7] | |
| Tranilast | NLRP3 | Mouse BMDMs | Not specified | 10-15 µM | [6] |
| MNS | NLRP3 | Mouse BMDMs | LPS + ATP | 2 µM | [6] |
Note: Specific IC50 values for this compound are not consistently reported across all public literature. The related compound INF39 provides an indication of the potency range for this class of inhibitors.
Experimental Protocols
The following protocols provide a framework for inducing NLRP3-dependent pyroptosis in macrophages and for evaluating the inhibitory effect of this compound.
Protocol 1: Induction of NLRP3-Dependent Pyroptosis in Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a standard two-signal method for activating the NLRP3 inflammasome using LPS and nigericin.
Materials:
-
Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
Phosphate-Buffered Saline (PBS)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well or a 96-well plate at 1 x 10^5 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Priming (Signal 1):
-
Prepare a working solution of LPS in complete culture medium (e.g., 1 µg/mL).
-
Gently remove the old medium from the cells and replace it with the LPS-containing medium.
-
Incubate the cells for 3-4 hours at 37°C.
-
-
Activation (Signal 2):
-
Prepare a working solution of nigericin in complete culture medium (e.g., 10 µM).[8]
-
After the LPS priming, gently remove the medium and add the nigericin-containing medium to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatants for downstream analysis of IL-1β and LDH release.
-
Centrifuge the supernatants at 500 x g for 5 minutes to pellet any cell debris.
-
The remaining cell lysates can be used for Western blot analysis.
-
Protocol 2: Inhibition of NLRP3-Mediated Pyroptosis with this compound
This protocol details how to use this compound to inhibit pyroptosis induced by the method described in Protocol 1.
Materials:
-
All materials from Protocol 1
-
This compound
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Seeding and Priming: Follow steps 1 and 2 from Protocol 1 to seed and prime the BMDMs with LPS.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., a range from 0.1 µM to 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
After LPS priming, gently remove the medium and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Activation:
-
Prepare a working solution of nigericin in complete culture medium (e.g., 10 µM).
-
Add the nigericin solution to all wells (except for negative controls).
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: Follow step 4 from Protocol 1 to collect supernatants and cell lysates for analysis.
Protocol 3: Measurement of Pyroptosis and Inflammation
A. Lactate (B86563) Dehydrogenase (LDH) Release Assay (for Pyroptosis):
The release of the cytosolic enzyme LDH into the culture supernatant is a common method to quantify cell lysis and pyroptosis.[4][9][10]
Procedure:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, transfer a portion of the collected cell culture supernatant to a new 96-well plate.
-
Add the LDH assay substrate solution and incubate as recommended.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
B. IL-1β ELISA (for Inflammation):
The amount of secreted IL-1β in the culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Use a commercially available mouse IL-1β ELISA kit and follow the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells.
-
Incubate, wash, and add the detection antibody.
-
Add the enzyme conjugate and substrate, and then stop the reaction.
-
Measure the absorbance at the specified wavelength and calculate the concentration of IL-1β based on the standard curve.
C. Western Blot Analysis:
Western blotting can be used to detect the cleavage of caspase-1 and GSDMD in the cell lysates and supernatants.
Procedure:
-
Prepare cell lysates and concentrate proteins from the supernatants.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the cleaved forms of caspase-1 (p20 or p10 subunits) and GSDMD (N-terminal fragment).
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Experimental Workflow for Evaluating this compound Inhibition of Pyroptosis
Caption: Workflow for assessing this compound's inhibitory effect on pyroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | NLRP3 inflammasome-induced pyroptosis in digestive system tumors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Heat shock protein 90 inhibitors suppress pyroptosis in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Role of INF4E in Primary Immune Cells
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the function of the novel protein INF4E in primary immune cells. This document outlines detailed protocols for the isolation, genetic modification (knockdown and overexpression), and functional analysis of human primary monocytes and T cells. The experimental design is structured to elucidate the role of this compound in key immune signaling pathways, cellular activation, and cytokine production. All methodologies are accompanied by data presentation tables with hypothetical results for illustrative purposes and diagrams generated using Graphviz to visualize complex workflows and pathways.
Introduction
Primary immune cells are crucial for studying human immunology and serve as invaluable models for understanding disease and developing therapeutics.[1][2] However, their manipulation for research purposes presents unique challenges, particularly for genetic modification.[3][4] This document focuses on a hypothetical protein, this compound, postulated to be a key regulator in innate and adaptive immune responses. The following protocols offer robust methods to modulate this compound expression in primary human monocytes and T cells and to assess the downstream functional consequences. The experimental strategies include loss-of-function studies using CRISPR/Cas9-mediated knockout and gain-of-function studies via lentiviral vector-mediated overexpression.[3][5][6][7][8]
Experimental Workflows
A systematic approach is essential for studying a novel protein. The overall workflow involves isolating target primary immune cells, modifying the expression of this compound, stimulating the cells to elicit an immune response, and finally, analyzing the functional outcomes through various assays.
Caption: General workflow from primary cell isolation to functional analysis.
Hypothetical Signaling Pathway
We hypothesize that this compound is a critical node in the innate immune signaling cascade, specifically downstream of Toll-like receptor 4 (TLR4) activation. In this model, this compound acts as a modulator of the NF-κB and MAPK pathways, ultimately influencing the transcription and secretion of pro-inflammatory cytokines.
Caption: Postulated role of this compound in the TLR4 signaling cascade.
Detailed Protocols
Protocol 4.1: Isolation of Primary Human Monocytes
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and subsequent purification of CD14+ monocytes.
Materials:
-
Whole human blood
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline)
-
CD14 MicroBeads, human (Miltenyi Biotec)
-
MACS Columns and Separator
Method:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[2]
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.[9]
-
Wash PBMCs twice with PBS.
-
Resuspend PBMC pellet in MACS buffer and add CD14 MicroBeads.
-
Incubate for 15 minutes at 4°C.
-
Wash cells and resuspend in MACS buffer.
-
Apply the cell suspension to a MACS column placed in the magnetic field.
-
Wash the column with MACS buffer. The flow-through contains unlabeled cells.
-
Remove the column from the magnet and elute the magnetically retained CD14+ monocytes.
-
Assess purity using flow cytometry by staining for CD14. Purity should be >95%.
Protocol 4.2: CRISPR/Cas9-Mediated Knockout of this compound in Primary Monocytes
This protocol uses electroporation of Cas9 ribonucleoprotein (RNP) complexes for efficient, DNA-free gene editing.[4][8]
Materials:
-
Purified primary monocytes
-
TrueCut Cas9 Protein v2 (Thermo Fisher Scientific)
-
Custom synthesized sgRNA targeting this compound (and non-targeting control)
-
Electroporation buffer (e.g., P3 Primary Cell Nucleofector Solution)
-
Nucleofector device (e.g., Lonza 4D-Nucleofector)
Method:
-
On the day of electroporation, form RNP complexes by mixing Cas9 protein with this compound-targeting sgRNA (or non-targeting control sgRNA) and incubating at room temperature for 15 minutes.
-
Resuspend 2 million purified monocytes in 20 µL of electroporation buffer.
-
Gently mix the cells with the pre-formed RNP complexes.
-
Transfer the mixture to an electroporation cuvette.
-
Electroporate cells using a pre-optimized program for human monocytes.
-
Immediately add pre-warmed culture medium to the cuvette and transfer cells to a culture plate.
-
Culture cells for 48-72 hours to allow for gene editing and protein turnover.
-
Harvest a subset of cells to validate knockout efficiency via Western Blot for this compound protein or by genomic DNA sequencing for indel formation.
Protocol 4.3: Lentiviral-Mediated Overexpression of this compound in Primary T Cells
Primary T cells are best modified using viral vectors.[3][5][10] This protocol describes lentiviral transduction for stable this compound overexpression.
Materials:
-
Purified primary T cells (isolated similarly to monocytes, but using a CD3 or CD4/CD8 negative selection kit)
-
Lentiviral particles containing an this compound expression construct (e.g., pCDH-CMV-INF4E-EF1-Puro) and an empty vector control.
-
T cell activation beads (e.g., Dynabeads Human T-Activator CD3/CD28).[11]
-
T cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2).
Method:
-
Activate T cells by culturing them with CD3/CD28 T-activator beads for 24 hours. Activation is crucial for efficient lentiviral transduction.
-
After 24 hours, add the lentiviral particles (this compound-overexpressing or empty vector control) at a Multiplicity of Infection (MOI) of 5-10.
-
Add a transduction enhancer (e.g., Polybrene) to a final concentration of 4-8 µg/mL.
-
Centrifuge the plate at 1000 x g for 90 minutes at 32°C (spinoculation) to enhance transduction efficiency.
-
Incubate for 72 hours.
-
If the vector contains a selection marker, apply selection (e.g., puromycin) to enrich for transduced cells.
-
Expand the T cells for another 4-7 days before functional assays.
-
Confirm overexpression by Western Blot or qPCR for this compound.
Protocol 4.4: Functional Assays
A. Cytokine Quantification by ELISA:
-
Plate genetically modified cells (this compound KO, OE, or control) at a density of 1x10^6 cells/mL.
-
Stimulate monocytes with 100 ng/mL LPS for 24 hours. Stimulate T cells with anti-CD3/CD28 beads for 48 hours.
-
Collect the culture supernatant.
-
Quantify the concentration of key cytokines (e.g., TNF-α, IL-6 for monocytes; IFN-γ, IL-2 for T cells) using commercially available ELISA kits according to the manufacturer's instructions.
B. Activation Marker Analysis by Flow Cytometry:
-
After stimulation (LPS for 6-24 hours for monocytes; anti-CD3/CD28 for 24-48 hours for T cells), harvest the cells.
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently-conjugated antibodies against surface activation markers (e.g., CD86, HLA-DR for monocytes; CD69, CD25 for T cells) for 30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) on a flow cytometer.[12]
C. Western Blot for Signaling Pathway Analysis:
-
After a short stimulation period (e.g., 0, 15, 30, 60 minutes with LPS), lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, total p65, total p38, and this compound).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Data Presentation (Hypothetical Data)
The following tables illustrate how quantitative data from the proposed experiments can be structured for clear comparison.
Table 1: Effect of this compound Knockout on LPS-Induced Cytokine Production in Monocytes
| Condition | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control (Unstimulated) | 25 ± 8 | 15 ± 5 |
| Control + LPS | 3500 ± 210 | 1800 ± 150 |
| This compound KO + LPS | 1250 ± 130 | 750 ± 90 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound Overexpression on T Cell Activation Markers
| Condition | % CD69 Positive Cells | % CD25 Positive Cells |
|---|---|---|
| Control (Unstimulated) | 2.1 ± 0.5 | 4.5 ± 1.1 |
| Control + anti-CD3/CD28 | 65.2 ± 4.8 | 58.9 ± 5.2 |
| This compound OE + anti-CD3/CD28 | 88.7 ± 5.1 | 79.3 ± 4.7 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
This document provides a detailed guide for the experimental investigation of the novel protein this compound in primary immune cells. The protocols for genetic modification via CRISPR/Cas9 and lentiviral transduction are optimized for challenging primary cell types. By combining these molecular techniques with functional readouts such as cytokine profiling and flow cytometry, researchers can effectively dissect the role of this compound in immune regulation. The structured approach and clear methodologies outlined herein will facilitate robust and reproducible research for both basic science and drug discovery applications.
References
- 1. Human Primary T Cells: A Practical Guide [protocols.io]
- 2. youtube.com [youtube.com]
- 3. An optimized retroviral toolbox for overexpression and genetic perturbation of primary lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Knock-out Primary and Expanded Human NK Cells Using Cas9 Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Immunology | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing INF4E Dosage for Maximal NLRP3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing INF4E for the targeted inhibition of the NLRP3 inflammasome. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible inhibitor of the NLRP3 inflammasome. It contains an α,β-unsaturated electrophilic "warhead" that forms a covalent bond with cysteine residues within the NACHT domain of the NLRP3 protein. This covalent modification inhibits the ATPase activity of NLRP3, which is a critical step for inflammasome assembly and activation.[1][2] By inhibiting NLRP3's ATPase function, this compound prevents the downstream activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][3]
Q2: What is a recommended starting concentration for this compound in in-vitro experiments?
A2: A starting point for in-vitro experiments can be derived from the half-maximal inhibitory concentration (IC50) values of similar compounds. For instance, INF39, an analog of this compound, has been reported to have an IC50 of 10 µM for inhibiting NLRP3 inflammasome activation in human THP-1 derived macrophages.[2] Another analog, INF58, showed an IC50 of 74 µM for the inhibition of NLRP3 ATPase activity.[1] Therefore, a concentration range of 1 µM to 50 µM is a reasonable starting point for dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare this compound for in-vitro use?
A3: Like many small molecule inhibitors, this compound is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the compound is fully dissolved.[4] For cell-based assays, this stock solution should be further diluted in your cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[5]
Q4: Is there a recommended in-vivo dosage for this compound?
A4: Currently, specific in-vivo dosage information for this compound is not widely available in publicly accessible scientific literature. For NLRP3 inhibitors in general, in-vivo efficacy has been observed at varying doses. For example, in a mouse model of colitis, oral administration of the NLRP3 inhibitor INF39 showed therapeutic effects.[2] For novel compounds like this compound, it is recommended to perform a dose-escalation study in your animal model to determine the optimal dose that provides maximal NLRP3 inhibition with minimal toxicity.
Troubleshooting Guides
Problem 1: Low or no inhibition of IL-1β secretion observed.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 in your specific experimental setup.
-
-
Possible Cause: Inefficient priming of the cells (Signal 1).
-
Solution: Ensure that the priming agent (e.g., LPS) is potent and used at an optimal concentration and incubation time (e.g., 100 ng/mL to 1 µg/mL for 3-4 hours).[6]
-
-
Possible Cause: Inactive NLRP3 activator (Signal 2).
-
Solution: Use a fresh, validated batch of your NLRP3 activator (e.g., ATP, nigericin). The potency of these reagents can degrade over time.
-
-
Possible Cause: Incorrect timing of inhibitor addition.
Problem 2: High cell death observed in control wells (vehicle only).
-
Possible Cause: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low and non-toxic to your cells (typically ≤ 0.5%). Perform a vehicle-only toxicity test to confirm.
-
-
Possible Cause: Over-confluent or unhealthy cells.
-
Solution: Use cells that are in a healthy, logarithmic growth phase. Over-confluent cells can become stressed and undergo spontaneous cell death.[4]
-
-
Possible Cause: Contamination.
-
Solution: Ensure all reagents and cell cultures are free from microbial contamination.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell passage number.
-
Solution: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
-
Possible Cause: Variation in reagent preparation.
-
Solution: Prepare fresh dilutions of this compound and NLRP3 activators for each experiment from a reliable stock solution.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Strictly adhere to the optimized incubation times for priming, inhibitor treatment, and activation steps.
-
Quantitative Data Summary
| Compound | IC50 Value | Cell Type | Assay | Reference |
| INF39 (analog) | 10 µM | Human THP-1 derived macrophages | NLRP3 inflammasome activation | [2] |
| INF58 (analog) | 74 µM | Not specified | NLRP3 ATPase activity | [1] |
| MCC950 | 7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β release | [1] |
| CY-09 | 6 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | NLRP3 inhibition | [1] |
Experimental Protocols
In-Vitro NLRP3 Inhibition Assay using Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation and Differentiation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.[5]
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[5]
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 500 ng/mL) in fresh culture medium for 3-4 hours at 37°C.[7]
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound (or vehicle control).
-
Pre-incubate for 30-60 minutes at 37°C.[5]
-
-
Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator, such as ATP (5 mM for 30-60 minutes) or nigericin (B1684572) (10 µM for 1-2 hours), at 37°C.[5][6]
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant to measure the concentration of secreted IL-1β using an ELISA kit.
-
Cell lysates can be prepared to analyze the cleavage of caspase-1 by Western blot.[5]
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the point of this compound inhibition.
Caption: A generalized experimental workflow for determining the in-vitro efficacy of this compound.
Caption: A logical workflow for troubleshooting suboptimal NLRP3 inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with INF4E.
Technical Support Center: INF4E
Welcome to the technical support center for this compound, a potent and irreversible inhibitor of the NLRP3 inflammasome. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this compound.
Frequently Asked Questions (FAQs)
Inhibitor Characteristics and Handling
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system that drives inflammatory responses. It also inhibits caspase-1, a critical enzyme activated by the inflammasome. This compound functions as an irreversible inhibitor, likely through direct interaction with the NLRP3 protein, which in turn reduces its ATPase activity. This prevents the assembly of the inflammasome complex, blocking the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: How should I dissolve and store this compound? A2: Proper handling of this compound is critical for maintaining its activity. Solubility and storage recommendations are summarized below. Always refer to the manufacturer's datasheet for lot-specific information.
| Parameter | Recommendation |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide). Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound. |
| Stock Solution Prep | Prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO. Ensure the compound is fully dissolved before further dilution. |
| Long-term Storage | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months. |
| Short-term Storage | Store stock solutions at -20°C for up to 1 month. |
| Working Dilutions | Prepare fresh working dilutions in your cell culture medium from the stock solution for each experiment. Minimize the final DMSO concentration in your assay (typically ≤ 0.5%) to avoid solvent-induced artifacts. |
Experimental Design
Q3: What is the optimal concentration of this compound to use in my experiment? A3: The optimal concentration of this compound can vary significantly depending on the cell type, the stimulus used to activate the NLRP3 inflammasome, and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific system. A typical starting range for dose-response experiments could be from 10 nM to 10 µM.
Q4: What are the essential controls to include in my this compound experiment? A4: A well-controlled experiment is essential for interpreting your results accurately. Key controls include:
-
Vehicle Control: Cells treated with the same concentration of DMSO (or the solvent used for this compound) as the highest concentration of this compound used. This controls for any effects of the solvent itself.
-
Unstimulated Control: Cells that are not treated with priming or activation signals. This provides a baseline for cytokine release and cell viability.
-
Positive Control (No Inhibitor): Cells that are fully stimulated to activate the NLRP3 inflammasome (e.g., with LPS and ATP/Nigericin) but are not treated with this compound. This confirms that your activation protocol is working.
-
Specificity Control (Optional but Recommended): To confirm that the observed inhibition is specific to the NLRP3 inflammasome, you can test this compound's effect on other inflammasomes like AIM2 or NLRC4, which are activated by different stimuli (e.g., poly(dA:dT) for AIM2, Salmonella typhimurium for NLRC4).
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Problem 1: No or weak inhibition of IL-1β/IL-18 secretion.
This is a frequent issue that can arise from multiple factors related to the inhibitor, the cells, or the experimental procedure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for ineffective this compound inhibition.
Potential Causes & Solutions
-
Cause 1: Degraded or Inactive this compound.
-
Solution: Prepare a fresh stock solution of this compound from powder. Ensure it has been stored correctly at -80°C in single-use aliquots. Repeated freeze-thaw cycles can degrade the compound.
-
-
Cause 2: Suboptimal Inhibitor Concentration.
-
Solution: The IC50 can vary. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and stimuli.
-
-
Cause 3: Ineffective Inflammasome Activation.
-
Solution: The two-signal model for NLRP3 activation is critical.
-
Signal 1 (Priming): Confirm that your priming agent (e.g., LPS) is active and is successfully upregulating pro-IL-1β and NLRP3 expression. You can verify this via Western blot or qPCR.
-
Signal 2 (Activation): Ensure your activation stimulus (e.g., ATP, Nigericin) is potent. Use a positive control (stimulated cells without inhibitor) to confirm robust IL-1β/IL-18 release.
-
-
-
Cause 4: Cell Line Issues.
-
Solution: Use cells at a low passage number, as high-passage cells can become unresponsive. Ensure your cells express all necessary components of the NLRP3 inflammasome. Check for mycoplasma contamination, which can alter inflammatory responses.
-
Problem 2: High cytotoxicity observed in this compound-treated wells.
Potential Causes & Solutions
-
Cause 1: High Concentration of Inhibitor.
-
Solution: While this compound is designed to inhibit pyroptosis, very high concentrations may induce off-target cytotoxicity. Determine the toxicity threshold by performing a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment. Lower the concentration if significant toxicity is observed at your working dose.
-
-
Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5%. Remember to include a vehicle control with the same DMSO concentration to accurately assess its effect.
-
-
Cause 3: Synergistic Toxicity.
-
Solution: The combination of the priming agent (LPS), the activation agent (e.g., Nigericin), and the inhibitor might be overly toxic for your cells. Consider reducing the incubation time or concentration of the activation stimulus.
-
Experimental Protocols & Signaling Pathways
Protocol 1: General Procedure for Evaluating this compound Activity in Macrophages
This protocol provides a framework for testing the efficacy of this compound in inhibiting the NLRP3 inflammasome in a cell line like THP-1 or in primary bone marrow-derived macrophages (BMDMs).
-
Cell Seeding: Plate macrophages at an appropriate density (e.g., 0.5 - 1.0 x 10^6 cells/mL) in a suitable plate format (e.g., 24-well plate) and allow them to adhere. For THP-1 cells, differentiate them into a macrophage-like state with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.
-
Priming (Signal 1): Replace the medium with fresh medium containing a priming agent. A common choice is LPS (Lipopolysaccharide) at a concentration of 0.5-1 µg/mL. Incubate for 3-4 hours.
-
Inhibitor Treatment: Remove the priming medium. Add fresh serum-free medium containing the desired concentrations of this compound or vehicle (DMSO). Pre-incubate the cells with the inhibitor for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. Common activators include:
-
ATP: Final concentration of 2.5-5 mM. Incubate for 30-45 minutes.
-
Nigericin: Final concentration of 5-10 µM. Incubate for 45-60 minutes.
-
-
Sample Collection: After incubation, centrifuge the plates (e.g., at 500 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell culture supernatant for analysis. The remaining cells can be lysed for Western blot analysis.
-
Readouts:
-
Cytokine Measurement: Quantify the concentration of mature IL-1β or IL-18 in the collected supernatants using an ELISA kit.
-
Cell Death/Pyroptosis: Measure the release of lactate (B86563) dehydrogenase (LDH) from compromised cells using a commercially available cytotoxicity assay kit.
-
Western Blot: Analyze cell lysates for cleaved (active) caspase-1 (p20 subunit) and the unprocessed pro-caspase-1. Analyze supernatants for secreted active caspase-1.
-
Signaling Pathway: Canonical NLRP3 Inflammasome Activation
The following diagram illustrates the canonical pathway for NLRP3 inflammasome activation, which this compound inhibits.
Why is my INF4E not inhibiting pyroptosis?
Welcome to the Technical Support Center. This guide is designed to help you troubleshoot experiments where INF4E is not inhibiting pyroptosis as expected.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to inhibit pyroptosis?
A1: this compound is a small-molecule inhibitor that specifically targets the NLRP3 inflammasome.[1] Pyroptosis is a form of inflammatory cell death driven by the activation of inflammatory caspases, such as caspase-1.[2] The canonical pyroptosis pathway is often initiated by the assembly of an inflammasome complex, like NLRP3, in response to cellular stress or infection.[3] This complex activates caspase-1, which then cleaves Gasdermin D (GSDMD).[4][5][6] The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of inflammatory cytokines like IL-1β and IL-18.[7][8] this compound is designed to prevent the formation of the NLRP3 inflammasome, thereby blocking the downstream activation of caspase-1 and subsequent pyroptotic events.[1]
Q2: What are the key molecular markers to confirm pyroptosis?
A2: The primary markers of pyroptosis include:
-
Activation of Caspase-1: Pro-caspase-1 is cleaved into its active p20 and p10 subunits.
-
Cleavage of Gasdermin D (GSDMD): Full-length GSDMD (around 53 kDa) is cleaved to produce an active N-terminal fragment (GSDMD-NT, around 30 kDa).[9]
-
Release of Cytokines: Mature IL-1β and IL-18 are released from the cell.[10]
-
Loss of Membrane Integrity: The release of cytoplasmic contents, such as the enzyme Lactate (B86563) Dehydrogenase (LDH), into the extracellular space.[10]
Signaling Pathway of NLRP3-Mediated Pyroptosis and this compound Inhibition
Below is a diagram illustrating the canonical NLRP3 inflammasome pathway and the expected point of inhibition by this compound.
Caption: Canonical NLRP3 inflammasome pathway leading to pyroptosis and inhibition by this compound.
Troubleshooting Guide
If your this compound is not inhibiting pyroptosis, the issue likely falls into one of three categories: the inhibitor itself, the experimental system, or the measurement assays. Follow this guide to diagnose the problem.
Category 1: Issues with this compound Compound
Q3: How can I be sure that my this compound compound is active?
A3: The activity of a small molecule inhibitor can be compromised by several factors.
-
Improper Storage: Ensure this compound has been stored according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light and moisture). Repeated freeze-thaw cycles can degrade the compound. Consider aliquoting the stock solution upon receipt.
-
Incorrect Concentration: Verify the calculations for your stock and working solutions. It's possible the final concentration in your assay is too low to be effective. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific cell system.
-
Compound Degradation: If the compound is old or has been stored improperly, it may have degraded.[11] If possible, test its activity against a known positive control or purchase a new batch of the inhibitor.
-
Solubility Issues: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and then properly diluted in your culture medium. Precipitated compound will not be effective. Visually inspect solutions for any precipitate.
Category 2: Issues with the Experimental System
Q4: My inhibitor seems fine. Could the problem be with my pyroptosis induction?
A4: Yes, inconsistent or failed pyroptosis induction is a common issue. You must confirm that your positive control (cells treated with pyroptosis inducers but without this compound) shows strong signs of cell death.
-
Cell Health and Density: Ensure your cells (e.g., THP-1 macrophages, bone marrow-derived macrophages) are healthy, within a low passage number, and plated at an optimal density.[12] Over-confluent or stressed cells may respond poorly to stimuli.
-
Ineffective Priming (Signal 1): For NLRP3 activation, cells typically require a "priming" signal to upregulate NLRP3 and pro-IL-1β expression.[13][14]
-
LPS Quality: Use a high-quality LPS and ensure its concentration and incubation time are optimized for your cell type (see Table 1).
-
Serum Starvation: Some protocols for THP-1 cells require a period of serum starvation after PMA differentiation, which can impact the response.[15]
-
-
Ineffective Activation (Signal 2): The second signal triggers the assembly of the inflammasome.
-
Reagent Activity: Ensure your activating agents like Nigericin or ATP are active and used at the correct concentration (see Table 1). ATP solutions in particular can degrade if not stored correctly as aliquots at -20°C.
-
-
Wrong Pathway: this compound is specific to the NLRP3 inflammasome.[1] If your experimental conditions are inadvertently activating a different inflammasome (e.g., AIM2 via cytosolic DNA), this compound will not be effective. Ensure your stimuli specifically engage the NLRP3 pathway.
Q5: Are there any other experimental variables I should consider?
A5: Absolutely.
-
Reagent Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell cultures or reagents can lead to spurious inflammasome activation and unpredictable results.
-
Inhibitor Incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient amount of time before adding the activation signal (Signal 2). This allows the inhibitor to enter the cells and engage its target. An incubation time of 30-60 minutes is common.
-
Vehicle Controls: Always include a "vehicle control" (cells treated with the same concentration of DMSO or other solvent used for this compound) to ensure the solvent itself is not affecting pyroptosis.
Category 3: Issues with Measurement and Readouts
Q6: I see robust cell death in my positive control, but this compound shows no effect. Could my assay be the problem?
A6: It's possible. It's crucial to use multiple methods to measure pyroptosis to get a complete picture.
-
LDH Assay: This assay measures the release of lactate dehydrogenase from lysed cells.
-
Timing: Measure LDH release at the peak of pyroptosis. If you measure too early, the signal may be weak; too late, and you may see confounding secondary necrosis. A time-course experiment is recommended.
-
Cell Number: The assay's sensitivity depends on the number of cells per well. You may need to optimize this for your specific cell type.[10]
-
-
IL-1β ELISA: This measures the release of the key inflammatory cytokine.
-
Specificity: Ensure your ELISA kit is specific for the mature, cleaved form of IL-1β, as pro-IL-1β can be released non-specifically from dying cells.[10]
-
Sensitivity: Check the detection limit of your kit. If the amount of IL-1β released is below this limit, you won't detect a signal.
-
-
Western Blot: This is the most direct way to visualize the molecular hallmarks of pyroptosis.
-
Antibody Quality: Use validated antibodies for cleaved caspase-1 (p20) and the N-terminal of GSDMD (GSDMD-NT).
-
Sample Preparation: Collect both the cell lysate and the supernatant. Cleaved caspase-1 and IL-1β are often found in the supernatant after pyroptosis. GSDMD-NT is found in the membrane/cytosolic fraction.
-
Loading Controls: Use appropriate loading controls (e.g., β-actin for lysate) to ensure equal protein loading.
-
Troubleshooting Workflow
Use the following flowchart to systematically diagnose the issue.
References
- 1. Molecular Characteristics of Cell Pyroptosis and Its Inhibitors: A Review of Activation, Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 8. Pyroptosis: Induction and inhibition strategies for immunotherapy of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 12. selectscience.net [selectscience.net]
- 13. Inflammasome activation: from molecular mechanisms to autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Cytotoxicity of INF4E
Welcome to the technical support center for assessing the cytotoxicity of INF4E. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and detailed protocols for evaluating the cytotoxic potential of this compound in your cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity assessment important?
This compound is an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome, when activated, can lead to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induce a form of inflammatory cell death called pyroptosis.[1] Assessing the cytotoxicity of this compound is crucial to distinguish between its intended on-target effect (inhibition of pyroptosis) and any unintended off-target effects that may cause general cell death. This helps to determine the therapeutic window and specificity of the compound.
Q2: What is the first step in assessing the cytotoxicity of this compound?
The first step is to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) of this compound in your specific cell line. This is achieved by performing a dose-response experiment where cells are treated with a range of this compound concentrations. This will establish the concentration at which this compound exhibits cytotoxic effects and will guide the selection of appropriate concentrations for subsequent mechanistic studies.
Q3: Which are the most suitable initial assays to determine the general cytotoxicity of this compound?
For an initial assessment of cytotoxicity, it is recommended to use assays that measure different cellular parameters. A combination of a metabolic activity assay and a membrane integrity assay is a robust approach.
-
Metabolic Activity Assay (e.g., MTT or CellTiter-Glo®): These assays measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.
-
Membrane Integrity Assay (e.g., LDH release assay): This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of cell death.[2][3][4][5][6]
Q4: Since this compound inhibits pyroptosis, how can I differentiate between the inhibition of pyroptosis and general cytotoxicity?
This is a critical aspect of assessing an NLRP3 inhibitor. To distinguish between these effects, you should include appropriate controls in your experiments. For instance, you can induce pyroptosis using a known NLRP3 activator (e.g., nigericin (B1684572) or ATP after LPS priming) and then treat the cells with this compound.
-
If this compound reduces cell death (as measured by LDH release) only in the presence of the pyroptosis inducer, it suggests an on-target effect.
-
If this compound causes cell death even in the absence of a pyroptosis inducer, it points towards off-target cytotoxicity.
Further mechanistic assays, such as caspase-1 activity assays and Gasdermin D cleavage analysis, can provide more definitive answers.
Q5: What are the potential off-target effects of NLRP3 inhibitors like this compound?
While specific off-target effects for this compound are not widely documented, potential off-target effects for NLRP3 inhibitors could include:
-
Inhibition of other inflammasomes: Cross-reactivity with other inflammasomes like NLRC4 or AIM2.[7]
-
Interference with the NF-κB signaling pathway: This is the priming signal for NLRP3 activation. Inhibition of this pathway would lead to a decrease in pro-IL-1β and NLRP3 expression, which could be misinterpreted as specific NLRP3 inhibition.[7]
-
Kinase inhibition: Small molecules can sometimes have off-target effects on various protein kinases.[7]
Troubleshooting Guide
It is important to note that specific cytotoxicity data for this compound is not widely available in the public domain. Therefore, the following table uses the well-characterized NLRP3 inhibitor, MCC950, as a representative example to illustrate potential scenarios and troubleshooting steps. Researchers should empirically determine the cytotoxic profile of this compound in their cell line of interest.
| Problem | Possible Cause | Troubleshooting Steps |
| High background in cytotoxicity assay | Contamination of reagents or cell culture. | Use fresh, sterile reagents and maintain aseptic cell culture techniques. Regularly test for mycoplasma contamination. |
| High cell density. | Optimize cell seeding density for your specific cell line and assay duration. | |
| Interference from phenol (B47542) red in the medium. | Use phenol red-free medium during the assay. | |
| Inconsistent results between experiments | Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound is in an aqueous solution before adding it to the cells. | |
| Observed cytotoxicity at expected inhibitory concentrations | Off-target effects of the compound. | This is a possibility with any small molecule inhibitor. It is important to determine the therapeutic window where NLRP3 is inhibited without significant cell death. |
| NLRP3 inflammasome-mediated pyroptosis. | Your experimental conditions (e.g., priming with LPS) might be inducing pyroptosis. Include controls with the NLRP3 activator alone to distinguish between compound-induced cytotoxicity and activation-induced cell death.[8] | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%). Include a vehicle control (DMSO alone). | |
| No observed cytotoxicity at high concentrations | The compound has a wide therapeutic window. | This is a desirable characteristic. Confirm the lack of cytotoxicity using multiple, mechanistically different assays. |
| The chosen assay is not sensitive enough. | Consider using a more sensitive cytotoxicity assay or a combination of assays. |
Data Presentation: Representative Cytotoxicity Data for an NLRP3 Inhibitor (MCC950)
Since specific cytotoxicity data for this compound is not publicly available, the following table provides representative data for the well-characterized NLRP3 inhibitor, MCC950, to illustrate how to present your experimental findings. You will need to generate similar data for this compound in your cell line(s) of interest.
| Cell Line | Assay | Incubation Time (hours) | IC50 / CC50 (µM) | Reference |
| THP-1 derived macrophages | Cell Death (LPS + Nigericin) | 2 | 0.2 | [9] |
| Human Kidney HEK293 | Not specified | Not specified | Negligible cytotoxicity | [10] |
| Human Liver HepG2 | Not specified | Not specified | Negligible cytotoxicity | [10] |
| Vascular Endothelial Cells | Not specified | Not specified | Negligible cytotoxicity | [10] |
| Macrophages | Not specified | Not specified | Negligible cytotoxicity | [10] |
| Smooth Muscle Cells (SMCs) | Not specified | Not specified | Negligible cytotoxicity | [10] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the cytotoxicity of this compound.
Protocol 1: Determination of IC50/CC50 using a Metabolic Assay (MTT)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[11]
Materials:
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using a suitable software like GraphPad Prism.[12][13]
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This protocol measures the release of LDH from damaged cells.[2][3][6]
Materials:
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release (provided in the kit, often a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the maximum LDH release control.
Protocol 3: Distinguishing Apoptosis from Pyroptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic/pyroptotic cells.[14][15][16][17]
Materials:
-
Your chosen cell line
-
This compound and a known pyroptosis inducer (e.g., LPS + Nigericin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound, the pyroptosis inducer, or a combination of both for the desired time. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic/pyroptotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway
Caption: NLRP3 Inflammasome Pathway and this compound Inhibition.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. LDH Cytotoxicity Assay [bio-protocol.org]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
Validation & Comparative
Validating the Specificity of INF4E for the NLRP3 Inflammasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. This guide provides a comparative analysis of INF4E, a selective NLRP3 inflammasome inhibitor, against other well-characterized inhibitors. We will delve into the experimental data that validates its specificity and provide detailed protocols for researchers to conduct their own assessments.
Comparative Analysis of NLRP3 Inflammasome Inhibitors
| Inhibitor | Target Inflammasome | IC50 (NLRP3) | Selectivity Profile |
| This compound | NLRP3 | Data not publicly available | Inferred to be highly selective for NLRP3, with no significant inhibition of NLRC4, AIM2, or NLRP1 inflammasomes, based on data from its derivatives like INF39. |
| MCC950 | NLRP3 | ~7.5 - 8.1 nM | Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[1][2][3] |
| CY-09 | NLRP3 | ~5 µM | Highly selective for NLRP3; does not inhibit NLRC4 or NLRP1.[4] |
| BAY11-7082 | NLRP3 | ~12 µM | Greater specificity for NLRP3 over NLRP1 and NLRC4.[5] |
Visualizing the NLRP3 Signaling Pathway and Inhibition
To understand the mechanism of action of this compound and other inhibitors, it is essential to visualize the NLRP3 inflammasome activation pathway.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Protocols for Validating Inhibitor Specificity
To rigorously assess the specificity of this compound or any other potential NLRP3 inhibitor, a series of well-defined experimental protocols are essential.
Inflammasome Activation and Cytokine Release Assay
This assay is fundamental for determining the dose-dependent inhibitory effect of a compound on different inflammasomes by measuring the release of the pro-inflammatory cytokine IL-1β.
Objective: To quantify the IC50 value of an inhibitor against NLRP3, NLRC4, AIM2, and NLRP1 inflammasomes.
Materials:
-
Primary bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1).
-
Lipopolysaccharide (LPS).
-
Test inhibitor (e.g., this compound).
-
Inflammasome activators:
-
IL-1β ELISA kit.
Protocol:
-
Cell Culture and Priming:
-
Culture BMDMs or macrophages in appropriate media.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[6]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with a serial dilution of the test inhibitor for 30-60 minutes.
-
-
Inflammasome Activation:
-
Add the specific inflammasome activator to the corresponding wells.
-
Incubate for a defined period (e.g., 1-6 hours).[6]
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable curve.
-
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a key step in the assembly of most inflammasomes, to determine if the inhibitor acts upstream of this event.
Objective: To assess whether the inhibitor prevents ASC speck formation upon activation of different inflammasomes.
Materials:
-
Macrophages expressing a fluorescently tagged ASC (e.g., from ASC-cerulean reporter mice or transduced cells).
-
LPS.
-
Test inhibitor.
-
Inflammasome activators (as listed above).
-
Fluorescence microscope.
Protocol:
-
Cell Preparation:
-
Plate macrophages expressing fluorescently tagged ASC.
-
-
Priming and Treatment:
-
Prime the cells with LPS.
-
Treat the cells with the test inhibitor at a concentration several-fold higher than its NLRP3 IC50.[7]
-
-
Inflammasome Activation:
-
Activate the respective inflammasomes with their specific agonists.
-
-
Visualization and Quantification:
-
Fix and permeabilize the cells.
-
Visualize the formation of ASC specks using fluorescence microscopy.
-
Quantify the percentage of cells containing ASC specks in the inhibitor-treated groups versus the control groups. A specific NLRP3 inhibitor should significantly reduce speck formation only in response to NLRP3 activators.[7]
-
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1, the effector enzyme of the inflammasome, to confirm that the inhibitor's effect is upstream of caspase-1 activation.
Objective: To measure the effect of the inhibitor on caspase-1 activity following the activation of different inflammasomes.
Protocol:
-
In Vitro Inflammasome Activation:
-
Perform the inflammasome activation assay as described in the first protocol.
-
-
Cell Lysis and Assay:
-
Lyse the cells to release intracellular contents.
-
Measure caspase-1 activity using a commercially available fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-pNA).[7]
-
-
Data Analysis:
-
Compare the caspase-1 activity in inhibitor-treated samples to the vehicle control.
-
Workflow for Validating Inhibitor Specificity
The following diagram illustrates a logical workflow for the comprehensive validation of an NLRP3 inhibitor's specificity.
Caption: A streamlined workflow for validating the specificity of an NLRP3 inflammasome inhibitor.
By following these detailed protocols and comparative analyses, researchers can confidently validate the specificity of this compound and other novel inhibitors, a critical step in advancing our understanding of NLRP3-driven diseases and developing targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Activation and Regulation of NLRP3 and AIM2 Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cross-Validation of eIF4E's Effects in Different Cell Types: A Comparative Guide
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis. It functions by binding to the 5' cap structure of messenger RNAs (mRNAs), which is a critical step for the initiation of cap-dependent translation. In numerous types of cancer, the eIF4E pathway is hyperactivated, leading to the increased translation of proteins that promote tumor growth, proliferation, and survival. This makes eIF4E a significant target for the development of new cancer therapies. This guide provides a comparative analysis of the effects of targeting eIF4E in various cancer cell lines, supported by experimental data and detailed protocols.
Data Presentation: Comparative Effects of eIF4E Inhibition Across Cancer Cell Lines
The following tables summarize the quantitative effects of reducing eIF4E activity, either through siRNA-mediated knockdown or small molecule inhibitors, in different cancer cell types.
Table 1: Effects of eIF4E siRNA Knockdown on Cancer Cell Growth
| Cell Line | Cancer Type | eIF4E Knockdown Effect on Cell Growth | Reference |
| MCF-7 | Breast Cancer | Significant decrease | [1] |
| SKBR-3 | Breast Cancer | Significant decrease | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Significant decrease | [1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Significant decrease | [1] |
| A2780 | Ovarian Cancer | Efficiently suppressed cell growth | [3] |
| C200 | Cisplatin-Resistant Ovarian Cancer | Efficiently suppressed cell growth | [3] |
| A549 | Lung Adenocarcinoma | Significantly less viable | [4] |
| OE33 | Esophageal Cancer | Inhibition of cell growth and survival | [5] |
| FLO-1 | Esophageal Cancer | Inhibition of cell growth and survival | [5] |
Table 2: Effects of eIF4E Knockdown on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell cycle arrest | Increased Bax/Bcl-2 ratio | [2] |
| A2780 | Ovarian Cancer | G1 phase arrest | Induction of apoptosis | [3] |
| C200 | Cisplatin-Resistant Ovarian Cancer | G1 phase arrest | Induction of apoptosis | [3] |
| A549 | Lung Adenocarcinoma | G0/G1 phase arrest | Significantly increased apoptosis | [4] |
Table 3: Cytotoxicity of eIF4E Pathway Inhibitors in Cancer Cell Lines
| Inhibitor | Mechanism of Action | Cell Line(s) | Cancer Type | IC50 (µM) | Reference |
| 4EGI-1 | eIF4E/eIF4G Interaction Inhibitor | SKBR-3, MCF-7, MDA-MB-231 | Breast Cancer | ~30 | [6] |
| A549 | Lung Cancer | ~6 | [6] | ||
| Jurkat | T-cell leukemia | ~25 | [6] | ||
| Tomivosertib (eFT508) | MNK1/MNK2 Inhibitor | Various tumor cell lines | Various Cancers | 2-16 nM (Cellular eIF4E Phos.) | [7] |
| SBI-756 | eIF4E/eIF4G Interaction Inhibitor | OCI-LY1 | Diffuse Large B-cell Lymphoma | 0.21 | [6] |
| Mino1 | Mantle Cell Lymphoma | 0.34 | [6] | ||
| Ribavirin | m7G cap analog | MCF-7 | Breast Cancer | ~42 (analog) | [7] |
| A-172, AM-38, T98G, U-87MG, YH-13 | Glioma | <100 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. siRNA Transfection for eIF4E Knockdown
This protocol describes the transient transfection of small interfering RNA (siRNA) to specifically reduce the expression of eIF4E in cultured cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
siRNA targeting eIF4E and a non-targeting control siRNA
-
Serum-free medium (e.g., Opti-MEM®)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well plates
-
Microcentrifuge tubes
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium.[8]
-
Preparation of siRNA-Lipid Complex:
-
Solution A: In a microcentrifuge tube, dilute 20-80 pmols of siRNA duplex into 100 µl of serum-free medium.[8]
-
Solution B: In a separate microcentrifuge tube, dilute 2-8 µl of siRNA transfection reagent into 100 µl of serum-free medium.[8]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[8]
-
-
Transfection:
-
Post-Transfection:
-
After the incubation period, add 1 ml of normal growth medium (containing serum and antibiotics) without removing the transfection mixture.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., Western blot for protein knockdown confirmation, cell viability assay).
-
-
2. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Treatment: After treating the cells with the desired compounds (e.g., eIF4E inhibitors) or performing siRNA transfection, proceed with the assay.
-
MTT Addition: Add 10 µl of the 5 mg/mL MTT solution to each well of the 96-well plate.[1]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[9]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes. Read the absorbance at a wavelength of 590 nm using a microplate reader.[7]
-
3. Western Blot Analysis
This protocol is used to detect and quantify the levels of specific proteins, such as eIF4E, phosphorylated eIF4E, and downstream targets like Cyclin D1.
-
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF4E, anti-p-eIF4E, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.[4]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways regulating eIF4E and a general experimental workflow for studying eIF4E's effects.
Caption: Signaling pathways regulating eIF4E activity.
Caption: General experimental workflow for studying eIF4E's effects.
References
- 1. researchhub.com [researchhub.com]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Reproducibility of INF4E's Protective Effects in Myocardial Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inflammasome, a key component of the innate immune system, has emerged as a critical mediator of sterile inflammation following myocardial infarction. Its activation, particularly the NLRP3 inflammasome, contributes significantly to ischemia-reperfusion (I/R) injury, exacerbating cardiac damage and adverse remodeling. Consequently, targeting the NLRP3 inflammasome presents a promising therapeutic strategy to mitigate myocardial injury. This guide provides a comparative analysis of the preclinical NLRP3 inhibitor, INF4E, alongside other notable NLRP3 inhibitors and established anti-inflammatory agents, to objectively assess the current landscape of their protective effects in myocardial injury.
Comparative Efficacy of Cardioprotective Agents
The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound and its alternatives in ameliorating myocardial injury. It is important to note that the data for this compound originates from a single primary study, highlighting the need for further independent research to establish the reproducibility of its protective effects.
Table 1: Preclinical Efficacy of NLRP3 Inflammasome Inhibitors in Myocardial Infarction Models
| Compound | Model | Key Efficacy Endpoints | Results |
| This compound | Ex vivo (Rat Langendorff) | Infarct Size | ↓ 22% (50 μM pretreatment)[1] |
| Post-ischemic Left Ventricular Developed Pressure | ↑ (Improved recovery)[2] | ||
| Lactate Dehydrogenase (LDH) Release | ↓ (Reduced cell death)[2] | ||
| MCC950 | In vivo (Pig) | Infarct Size / Area at Risk | ↓ 12.9% (3 mg/kg), ↓ 16.6% (6 mg/kg)[3][4][5] |
| Left Ventricular Ejection Fraction (LVEF) | ↑ to 45% (3 mg/kg), ↑ to 47% (6 mg/kg) vs. 37% in control[3][4][5] | ||
| In vivo (Mouse) | Left Ventricular Ejection Fraction (LVEF) | ↑ to 48.72% vs. 39.64% in MI group on day 28[6] | |
| Infarct Size | ↓ from 36.30% to 31.90% on day 7[6] | ||
| Dapansutrile (OLT1177) | In vivo (Mouse) | Infarct Size Reduction | ↓ 36% (6 mg/kg), ↓ 67% (60 mg/kg), ↓ 62% (600 mg/kg)[1][7] |
| Left Ventricular Fractional Shortening | Preserved at 24 hours and 7 days[1] | ||
| Contractile Reserve (LVEF increase with isoproterenol) | ↑ to +33% (3.75 g/kg diet) and +40% (7.5 g/kg diet) vs. +9% in control[8][9] | ||
| Left Ventricular End-Diastolic Pressure | ↓ to 3.2 mmHg (3.75 g/kg diet) and 4.5 mmHg (7.5 g/kg diet) vs. 10.0 mmHg in control[8][9] |
Table 2: Clinical Efficacy of Interleukin-1 (IL-1) Inhibitors in Patients with Myocardial Infarction
| Compound | Clinical Trial | Patient Population | Key Efficacy Endpoints | Results |
| Anakinra | VCUART (Pooled Analysis) | ST-segment elevation MI (STEMI) | New-onset Heart Failure or Death (at 1 year) | ↓ to 8.2% vs. 29.1% in placebo[10] |
| All-cause Death or Heart Failure Hospitalization | ↓ to 0% vs. 9.1% in placebo[10] | |||
| Canakinumab | CANTOS | History of MI with elevated hsCRP | Major Adverse Cardiovascular Events (MACE) | ↓ 15% with 150 mg dose (vs. placebo)[11] |
| Recurrent MI | Reduced[11] |
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and standardized methodologies. Below are the key experimental protocols cited in the studies for inducing myocardial injury and assessing its extent.
Langendorff Isolated Heart Ischemia-Reperfusion Model (Rat)
This ex vivo model is a cornerstone for studying the direct effects of compounds on the heart, independent of systemic influences.
-
Animal Preparation: Male Wistar rats are heparinized and anesthetized.
-
Heart Excision and Cannulation: The heart is rapidly excised and the aorta is cannulated for retrograde perfusion.
-
Perfusion: The heart is perfused with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at a constant temperature (37°C) and pressure.
-
Ischemia: Global ischemia is induced by stopping the perfusate flow for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored for a specific duration (e.g., 60 minutes) to simulate reperfusion injury.
-
Drug Administration: The investigational drug (e.g., this compound) is typically administered in the perfusate before the ischemic period (pretreatment).
-
Data Acquisition: Hemodynamic parameters such as left ventricular developed pressure, heart rate, and coronary flow are continuously monitored.
Infarct Size Measurement (NBT/TTC Staining)
This technique is widely used to delineate the area of infarcted tissue from viable myocardium.
-
Heart Slicing: Following the I/R protocol, the ventricles are separated and sliced into thin transverse sections.
-
Staining: The slices are incubated in a solution of Nitroblue Tetrazolium (NBT) or 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C.
-
Mechanism of Staining: Viable myocardium contains dehydrogenases that reduce NBT/TTC to a colored formazan (B1609692) precipitate (dark blue/purple for NBT, red for TTC). The infarcted tissue, lacking these active enzymes, remains unstained (pale).
-
Image Analysis: The stained slices are photographed, and the areas of infarcted and total ventricular tissue are quantified using planimetry software.
-
Calculation: Infarct size is expressed as a percentage of the total ventricular area or the area at risk.
Signaling Pathways and Experimental Workflow
The cardioprotective effects of this compound and other NLRP3 inhibitors are mediated through the modulation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow.
Caption: Signaling pathway of this compound in cardioprotection.
Caption: Experimental workflow for ex vivo myocardial I/R injury.
References
- 1. The NLRP3 Inflammasome Inhibitor, OLT1177 (Dapansutrile), Reduces Infarct Size and Preserves Contractile Function After Ischemia Reperfusion Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novartis.com [novartis.com]
- 3. The selective NLRP3-inflammasome inhibitor MCC950 reduces infarct size and preserves cardiac function in a pig model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Preservation of Contractile Reserve and Diastolic Function by Inhibiting the NLRP3 Inflammasome with OLT1177® (Dapansutrile) in a Mouse Model of Severe Ischemic Cardiomyopathy Due to Non-Reperfused Anterior Wall Myocardial Infarction [mdpi.com]
- 9. Preservation of Contractile Reserve and Diastolic Function by Inhibiting the NLRP3 Inflammasome with OLT1177® (Dapansutrile) in a Mouse Model of Severe Ischemic Cardiomyopathy Due to Non-Reperfused Anterior Wall Myocardial Infarction [unige.iris.cineca.it]
- 10. Interleukin-1 blockade with anakinra and heart failure following ST-segment elevation myocardial infarction: results from a pooled analysis of the VCUART clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Independent Validation of INF4E's Role in Preventing Pyroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of INF4E's performance in preventing pyroptosis with other established inhibitors. The information is curated from publicly available experimental data to support independent validation and inform research directions.
Executive Summary
Pyroptosis is a form of programmed cell death characterized by inflammation and the release of pro-inflammatory cytokines, playing a crucial role in various diseases. Consequently, the inhibition of pyroptosis pathways presents a significant therapeutic opportunity. This compound has been identified as a small-molecule inhibitor of the NLRP3 inflammasome, a key initiator of the canonical pyroptosis pathway. This guide compares this compound with other known pyroptosis inhibitors, including NLRP3 inhibitors (MCC950, OLT1177, Tranilast) and a GSDMD inhibitor (Necrosulfonamide), based on their mechanism of action and reported efficacy.
Comparative Analysis of Pyroptosis Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives. Direct comparative studies under identical experimental conditions are limited; therefore, the presented data is compiled from various independent studies.
| Inhibitor | Target | Mechanism of Action | Reported Efficacy (IC50/Ki) | Reference(s) |
| This compound | Caspase-1, NLRP3 Inflammasome | Inhibits Caspase-1 activity and the NLRP3 inflammasome. | Ki = 9.6 µM for Caspase-1 | |
| MCC950 | NLRP3 Inflammasome | Directly targets the NLRP3 NACHT domain, preventing its conformational change and oligomerization.[1][2] | ~7.5-8.1 nM (in BMDMs and HMDMs for NLRP3 inhibition) | [1][3][4] |
| OLT1177 (Dapansutrile) | NLRP3 Inflammasome | Directly binds to NLRP3, blocking its ATPase activity and preventing NLRP3-ASC interaction.[1][5][6] | ~1 µM (for inhibition of IL-1β release in human monocytes) | [1] |
| Tranilast | NLRP3 Inflammasome | Directly binds to the NACHT domain of NLRP3, suppressing inflammasome assembly by blocking NLRP3 oligomerization.[7] | 10-15 µM (for inhibition of inflammasome activation) | [5] |
| Necrosulfonamide | GSDMD, MLKL | Directly binds to and inhibits the oligomerization of the N-terminal fragment of Gasdermin D (GSDMD). Also inhibits MLKL in the necroptosis pathway.[8][9] | Not explicitly reported for pyroptosis; <0.2 µM for necroptosis inhibition. | [9] |
Signaling Pathways of Pyroptosis
Understanding the signaling pathways of pyroptosis is crucial for contextualizing the mechanisms of action of different inhibitors. Below are diagrams of the key pyroptosis pathways generated using the DOT language.
Canonical Pyroptosis Pathway
The canonical pathway is typically initiated by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), leading to the assembly of an inflammasome complex. This complex activates Caspase-1, which in turn cleaves Gasdermin D (GSDMD) and pro-inflammatory cytokines.
Caption: Canonical pyroptosis signaling cascade.
Non-Canonical Pyroptosis Pathway
The non-canonical pathway is independent of the typical inflammasome sensors and is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, which binds to and activates Caspase-4/5 (in humans) or Caspase-11 (in mice).
Caption: Non-canonical pyroptosis signaling cascade.
Caspase-3-Mediated Pyroptosis Pathway
Certain stimuli, such as chemotherapy drugs, can induce apoptosis pathways that, in the presence of Gasdermin E (GSDME), can switch to pyroptosis through the action of Caspase-3.
Caption: Caspase-3-mediated pyroptosis pathway.
Experimental Protocols
Detailed methodologies are essential for the independent validation of inhibitor performance. Below are generalized protocols for key experiments used to assess pyroptosis.
In Vitro Pyroptosis Induction and Inhibition Assay
This protocol describes the induction of pyroptosis in macrophages and the assessment of inhibitory compounds.
1. Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 monocytes in appropriate media. For THP-1 cells, differentiate into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.[2]
2. Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound, MCC950) or vehicle control (e.g., DMSO) for a specified duration (e.g., 30-60 minutes).[2]
3. Pyroptosis Induction (Signal 2):
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-2 hours).[2]
4. Measurement of Pyroptosis Markers:
-
Lactate Dehydrogenase (LDH) Release Assay:
-
IL-1β and IL-18 Release (ELISA):
-
Caspase-1 Activation (Western Blot):
-
Lyse the cells and collect the supernatant.
-
Separate proteins from cell lysates and supernatants by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for the cleaved (active) form of Caspase-1 (p20 subunit).[12]
-
-
ASC Oligomerization Assay (Western Blot):
-
Cross-link proteins in the cell pellet.
-
Lyse the cells and separate the insoluble fraction containing ASC specks.
-
Analyze the cross-linked pellets by Western blot using an anti-ASC antibody to visualize ASC monomers and oligomers. A reduction in high-molecular-weight oligomers indicates inhibition of inflammasome assembly.[13]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating pyroptosis inhibitors.
Caption: Workflow for pyroptosis inhibitor evaluation.
Conclusion
This compound demonstrates inhibitory activity against the NLRP3 inflammasome and Caspase-1, key components of the canonical pyroptosis pathway. While direct comparative data is still emerging, the information presented in this guide provides a framework for independent validation. The provided protocols and pathway diagrams serve as a resource for researchers to design and execute experiments to further elucidate the role of this compound in preventing pyroptosis and to compare its efficacy against other inhibitors in a standardized manner. Further head-to-head studies are warranted to definitively establish the relative potency and therapeutic potential of this compound in the context of pyroptosis-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibiting the NLRP3 Inflammasome [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrosulfonamide reverses pyroptosis-induced inhibition of proliferation and differentiation of osteoblasts through the NLRP3/caspase-1/GSDMD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Assessing the Translational Potential of INF4E in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a multitude of diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, making it a prime therapeutic target. This guide provides a comparative assessment of the translational potential of INF4E, a novel NLRP3 inflammasome inhibitor. Due to the limited publicly available preclinical data on this compound, this guide will draw upon its known mechanism of action and data from a closely related compound, INF39, for a comparative analysis against the well-characterized NLRP3 inhibitor, MCC950.
Mechanism of Action: Targeting the Core of Inflammasome Activation
This compound is a small molecule inhibitor that contains a Michael acceptor moiety, suggesting a covalent mechanism of action. It has been reported to inhibit the NLRP3 inflammasome by targeting its ATPase activity and the downstream effector, caspase-1.[1] This dual inhibition is significant as it not only prevents the assembly and activation of the inflammasome complex but also blocks the processing of pro-inflammatory cytokines, thereby attenuating the inflammatory response. Furthermore, this compound has been shown to prevent pyroptosis, a form of inflammatory cell death, and reduce cell death induced by ATP and nigericin, known activators of the NLRP3 inflammasome.
The NLRP3 inflammasome activation is a two-step process. A priming signal (Signal 1) upregulates the expression of NLRP3 and pro-IL-1β. A subsequent activation signal (Signal 2) triggers the assembly of the inflammasome complex, leading to caspase-1 activation and the release of mature IL-1β and IL-18. By inhibiting both NLRP3 ATPase and caspase-1, this compound theoretically intervenes at a critical juncture of the activation step.
Comparative Preclinical Efficacy
Table 1: Comparative Efficacy of NLRP3 Inflammasome Inhibitors in a Preclinical Model of Inflammatory Bowel Disease (Rat DNBS-induced Colitis) [2]
| Inhibitor | Dosage | Key Outcomes |
| INF39 | 25 mg/kg, oral | - Attenuated body weight loss- Counteracted colonic shortening- More effectively counteracted the increase in colonic myeloperoxidase, TNF-α, and IL-1β compared to Ac-YVAD-cmk (caspase-1 inhibitor) |
| MCC950 | 40 mg/kg, oral | - Significantly improved body weight gain- Increased colon length- Reduced colon weight to body weight ratio- Decreased Disease Activity Index and histopathological scores- Suppressed colonic IL-1β, IL-18, TNF-α, IL-6, and IL-17 |
| Ac-YVAD-cmk | 3 mg/kg, i.p. | - Attenuated body weight loss- Less effective than INF39 in reducing colonic inflammatory markers |
The data from the INF39 study suggests that direct inhibition of NLRP3 can be more effective than targeting downstream effectors like caspase-1 in this model. When compared to the well-documented efficacy of MCC950 in the same model, both direct NLRP3 inhibitors demonstrate significant therapeutic potential. However, a direct head-to-head comparison between this compound and MCC950 is necessary to definitively assess their relative potency and efficacy.
Experimental Protocols
Detailed experimental protocols for the in vivo evaluation of this compound are not publicly available. However, based on standard methodologies for assessing NLRP3 inhibitors in preclinical models of inflammation, a general protocol can be outlined.
In Vivo Model of Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This acute model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Reagents:
-
Lipopolysaccharide (LPS) from E. coli.
-
ATP (adenosine 5'-triphosphate).
-
This compound, MCC950 (or other comparator), and vehicle control.
3. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: LPS + ATP + Vehicle
-
Group 3: LPS + ATP + this compound (Low Dose)
-
Group 4: LPS + ATP + this compound (High Dose)
-
Group 5: LPS + ATP + MCC950 (Positive Control)
4. Administration Protocol:
-
Administer this compound, MCC950, or vehicle via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before LPS priming.
-
Prime the mice with LPS (e.g., 20 mg/kg, i.p.).
-
After a set time (e.g., 4 hours), challenge the mice with ATP (e.g., 30 mM in 200 µL, i.p.).
-
Euthanize mice at a specified time point after the ATP challenge for sample collection.
5. Outcome Measures:
-
Cytokine Analysis (ELISA): Measure the concentrations of IL-1β and IL-18 in plasma and peritoneal lavage fluid.
-
Western Blot Analysis: Analyze cleaved caspase-1 (p20 subunit) in protein lysates from peritoneal cells.
-
Histopathology: Assess inflammatory cell infiltration in relevant tissues.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Caption: General experimental workflow for in vivo evaluation of this compound.
Conclusion and Future Directions
This compound presents a promising profile as a dual inhibitor of NLRP3 ATPase and caspase-1, suggesting a potent anti-inflammatory effect. While direct preclinical data is currently limited, the performance of the related compound INF39 in a model of inflammatory bowel disease indicates the potential of this class of inhibitors.
To fully assess the translational potential of this compound, further preclinical studies are essential. Specifically, head-to-head comparative studies with benchmark inhibitors like MCC950 across various inflammatory disease models are needed to establish its relative efficacy and therapeutic window. Furthermore, comprehensive pharmacokinetic (ADME) and toxicology studies are required to evaluate its drug-like properties and safety profile. The generation of such data will be crucial for determining the viability of this compound as a clinical candidate for the treatment of NLRP3-driven inflammatory diseases.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
